1,1'-Diethyl-4,4'-dicarbocyanine iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4E)-1-ethyl-4-[(2E,4E)-5-(1-ethylquinolin-1-ium-4-yl)penta-2,4-dienylidene]quinoline;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N2.HI/c1-3-28-20-18-22(24-14-8-10-16-26(24)28)12-6-5-7-13-23-19-21-29(4-2)27-17-11-9-15-25(23)27;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGZLJIBGBJNTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432740 | |
| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18300-31-7 | |
| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Diethyl-4,4'-dicarbocyanine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diethyl-4,4'-dicarbocyanine iodide, commonly known as DDI, is a synthetic organic compound belonging to the cyanine dye class. Characterized by its vibrant color and strong light absorption, DDI is a crucial tool in various scientific and biomedical research fields. Its utility stems from its unique photophysical properties, which make it an excellent fluorescent probe for labeling and visualizing biological molecules and a component in advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of DDI, detailed experimental protocols for their characterization, and a summary of its applications.
Core Chemical and Physical Properties
This compound is a symmetric carbocyanine dye with a chemical formula of C₂₇H₂₇IN₂ and a molecular weight of approximately 506.42 g/mol .[1] Its structure features two quinoline heterocyclic nuclei linked by a polymethine chain, which is responsible for its characteristic light-absorbing properties in the near-infrared (NIR) region.[2]
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 1-ethyl-4-[5-(1-ethylquinolin-4-ylidene)penta-1,3-dienyl]quinolin-1-ium;iodide | PubChem |
| Synonyms | DDI, this compound | [1] |
| CAS Number | 18300-31-7 | [1][3] |
| Molecular Formula | C₂₇H₂₇IN₂ | [1][2] |
| Molecular Weight | 506.42 g/mol | [1] |
| Melting Point | 158 °C (decomposes) | [3] |
| Appearance | Solid | - |
Photophysical Properties
The photophysical properties of DDI are central to its applications. It exhibits strong absorption and emission in the near-infrared spectrum, a region where biological tissues have minimal absorbance, allowing for deeper penetration of light.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 818 nm | Ethanol | [2][4] |
| Molar Absorptivity (ε) | 213,000 M⁻¹cm⁻¹ | Ethanol | [2][4] |
| Emission Maximum (λem) | Not explicitly found | DMSO | [4] |
| Fluorescence Quantum Yield (ΦF) | 0.033 | DMSO | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of DDI's properties. The following sections outline the protocols for determining its key photophysical and physicochemical parameters.
Determination of Molar Absorptivity
The molar absorptivity (or extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using UV-Visible spectrophotometry and the Beer-Lambert law.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of DDI of a known concentration (e.g., 1 mM) in a suitable solvent such as ethanol.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan, typically from 600 nm to 900 nm for DDI.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Blank Measurement: Fill the cuvette with the pure solvent (e.g., ethanol) and record the baseline absorbance.
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Sample Measurement:
-
Rinse the cuvette with a small amount of the most dilute DDI solution and then fill it.
-
Record the absorbance spectrum.
-
Repeat this for each of the prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Determine the absorbance at the wavelength of maximum absorption (λmax).
-
Plot a graph of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) is calculated from the slope of the linear fit of this graph, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, using a standard with a known quantum yield, is commonly employed.
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard with an emission range that overlaps with DDI and a well-characterized quantum yield in the same solvent. For NIR dyes, standards like IR-125 or IR-140 can be considered.
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the DDI sample and the standard in the same solvent (e.g., DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Set the emission wavelength range to cover the entire fluorescence spectrum of the dye.
-
-
Spectral Acquisition:
-
Record the fluorescence emission spectrum for each of the DDI and standard solutions.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the DDI sample and the standard.
-
The quantum yield of the sample (ΦF_sample) is calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where ΦF_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Assessment of Solubility
Solubility is a critical parameter for any application. A qualitative and quantitative assessment in various solvents is necessary.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).
-
Qualitative Assessment:
-
To a small, known amount of DDI (e.g., 1 mg) in a vial, add a small volume of the solvent (e.g., 1 mL).
-
Vortex the mixture and visually inspect for dissolution.
-
If the solid dissolves, it is considered soluble. If not, it is sparingly soluble or insoluble.
-
-
Quantitative Assessment (Shake-Flask Method):
-
Prepare a saturated solution of DDI in each solvent by adding an excess amount of the dye to a known volume of the solvent in a sealed flask.
-
Agitate the flasks at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the λmax of DDI.
-
Calculate the concentration of the saturated solution using the previously determined molar absorptivity and the Beer-Lambert law, accounting for the dilution factor. This concentration represents the solubility of DDI in that solvent at that temperature.
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Stability Testing
The stability of DDI, particularly its sensitivity to light (photostability), is crucial for its storage and use.
Methodology:
-
Sample Preparation: Prepare a solution of DDI in a relevant solvent at a known concentration.
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Exposure Conditions:
-
Divide the solution into two sets of samples. One set will be the control, stored in the dark. The other set will be exposed to a controlled light source (e.g., a photostability chamber) with a defined light intensity and spectral distribution, following guidelines such as ICH Q1B.
-
-
Time Points: Collect aliquots from both the exposed and control samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze the aliquots using a UV-Vis spectrophotometer to monitor any changes in the absorption spectrum, particularly the absorbance at λmax.
-
A decrease in absorbance over time in the light-exposed sample compared to the control indicates photodegradation.
-
-
Data Analysis:
-
Plot the percentage of remaining DDI (calculated from the absorbance) as a function of exposure time.
-
This data can be used to determine the degradation kinetics and the half-life of the dye under the specified light conditions.
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for determining the molar absorptivity and fluorescence quantum yield of DDI.
Logical Relationship of Physicochemical Properties
Caption: Relationship between the molecular structure and the key physicochemical properties of DDI.
Conclusion
This compound is a versatile near-infrared dye with significant potential in biomedical research and materials science. A thorough understanding of its chemical and photophysical properties is paramount for its effective application. The experimental protocols detailed in this guide provide a robust framework for the characterization of DDI, ensuring reliable and reproducible results. The provided data and workflows serve as a valuable resource for researchers and professionals working with this important fluorescent probe.
References
An In-depth Technical Guide to 1,1'-Diethyl-4,4'-dicarbocyanine iodide (CAS 18300-31-7)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
1,1'-Diethyl-4,4'-dicarbocyanine iodide is a synthetic organic compound belonging to the cyanine dye family.[1] These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The extensive delocalization of π-electrons across the conjugated system is responsible for their strong light absorption and fluorescence properties.[1][2]
This particular dicarbocyanine iodide is notable for its absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum, making it a valuable tool in various biological and technological applications where deeper tissue penetration and reduced autofluorescence are advantageous.[3]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 18300-31-7 | [4] |
| Molecular Formula | C₂₇H₂₇IN₂ | [4] |
| Molecular Weight | 506.42 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 158 °C (decomposes) | [4] |
| Solubility | Soluble in ethanol and DMSO | [3][6] |
| Purity | Typically ≥90% | [5] |
Spectroscopic and Photophysical Properties
The defining characteristics of this compound lie in its interaction with light. Its long conjugated system results in a low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption of long-wavelength light.
Table 2: Spectroscopic Data
| Parameter | Value | Solvent | Reference |
| Maximum Absorption (λmax) | 814 - 818 nm | Ethanol | [3][4][6][7] |
| Molar Absorptivity (ε) | 213,000 L·mol⁻¹·cm⁻¹ at 818 nm | Ethanol | [3][6][7] |
| Fluorescence Maximum | ~850 nm | Ethanol | [8] |
Synthesis
The synthesis of this compound typically involves a condensation reaction. A common synthetic route is the reaction of an appropriate aldehyde with diethylmalonate or a similar compound under acidic conditions, often with heating under reflux.[1] Purification is generally achieved through recrystallization or column chromatography.[1]
Applications in Research and Development
The unique photophysical properties of this dye lend it to a variety of applications, particularly in biological imaging and materials science.
Fluorescent Imaging and Staining
As a fluorescent dye, it is employed in fluorescence microscopy and flow cytometry to visualize cellular components and processes.[1] It has an affinity for nucleic acids and proteins, allowing for their visualization.[1] Its ability to penetrate cell membranes makes it suitable for live-cell imaging.
Mitochondrial Membrane Potential Assessment
Photodynamic Therapy (PDT)
The dye has been investigated for its potential in photodynamic therapy.[7] Upon irradiation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells.
Laser Dyes
Due to its high molar absorptivity and fluorescence quantum yield, it is suitable for use as a laser dye, particularly for generating laser light in the near-infrared region.[7]
Organic Photodiodes (OPDs)
Recent research has explored the use of this compound as a photoactive material in organic photodiodes, demonstrating its potential in light-sensing applications, especially in the NIR spectrum.[3]
Experimental Protocols
Disclaimer: The following protocols are generalized based on the applications of similar cyanine dyes and may require optimization for specific experimental conditions.
General Staining Protocol for Fluorescence Microscopy
This protocol provides a basic framework for staining cells with this compound.
-
Prepare a Stock Solution: Dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) to make a 1-5 mM stock solution.
-
Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.
-
Staining:
-
Dilute the stock solution in an appropriate buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to a final working concentration (typically in the range of 100 nM to 1 µM).
-
Remove the culture medium from the cells and wash with PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.
-
Imaging: Mount the coverslips or view the imaging dishes using a fluorescence microscope equipped with appropriate filters for near-infrared excitation and emission.
Flow Cytometry Protocol for Mitochondrial Membrane Potential
This protocol is adapted from methods using other cationic cyanine dyes.
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 2% fetal bovine serum).
-
Staining:
-
Prepare a working solution of the dye in the cell suspension buffer. The optimal concentration should be determined empirically but can be started in the nanomolar range.
-
Add the dye to the cell suspension and incubate for 15-30 minutes at 37°C in the dark.
-
-
Controls:
-
Unstained Control: Cells without any dye.
-
Positive Control (Depolarized Mitochondria): Treat cells with a mitochondrial membrane potential disruptor like CCCP (carbonyl cyanide 3-chlorophenylhydrazone) before or during staining.
-
-
Analysis: Analyze the cells on a flow cytometer equipped with a laser for excitation in the far-red spectrum (e.g., 633 nm or similar) and appropriate emission filters.
Visualizations
Caption: Workflow for cellular staining using this compound for fluorescence microscopy.
Caption: Conceptual pathway for detecting apoptosis via changes in mitochondrial membrane potential using a cationic dye.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[10] It causes skin and serious eye irritation and may cause respiratory irritation.[10]
Table 3: Hazard Information
| Hazard Statement | GHS Code |
| Toxic if swallowed | H301 |
| Toxic in contact with skin | H311 |
| Toxic if inhaled | H331 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If swallowed: Immediately call a poison center or doctor.
-
If on skin: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If in eyes: Rinse cautiously with water for several minutes.
Conclusion
This compound is a versatile near-infrared cyanine dye with significant potential in various scientific and technological fields. Its strong absorption and fluorescence in the NIR region make it particularly well-suited for biological imaging applications where reduced autofluorescence and deeper tissue penetration are critical. While detailed, standardized protocols for its use are still emerging, the information provided in this guide offers a solid foundation for researchers and developers to explore its capabilities in their respective areas of interest, from fundamental cell biology to the development of advanced optical materials. As with any chemical, proper safety precautions are paramount during handling and use.
References
- 1. Buy this compound | 18300-31-7 [smolecule.com]
- 2. Solved 8. This compound is a dye | Chegg.com [chegg.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,1 -Diethyl-4,4 -dicarbocyanine iodide Dye content 90 18300-31-7 [sigmaaldrich.com]
- 5. biocompare.com [biocompare.com]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 10. Quantitative assay by flow cytometry of the mitochondrial membrane potential in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
Synthesis of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
1,1'-Diethyl-4,4'-dicarbocyanine iodide is a synthetic organic compound belonging to the class of cyanine dyes. These dyes are characterized by their intense coloration and are valuable in various biological and analytical applications, including fluorescence microscopy and flow cytometry, due to their ability to bind to nucleic acids and proteins.[1] This document provides a concise technical guide to the synthesis of this compound, summarizing key data and outlining the general experimental protocol.
Quantitative Data Summary
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Solvent | Reference |
| Molecular Formula | C₂₇H₂₇IN₂ | - | [1][2] |
| Molecular Weight | 506.424 g/mol | - | [3] |
| Maximum Absorption (λmax) | 818 nm | Ethanol | [1][4] |
| Molar Absorptivity (ε) | 213,000 M⁻¹cm⁻¹ | Ethanol | [4] |
Experimental Protocol: Synthesis Overview
The synthesis of this compound typically involves a condensation reaction.[1] While specific laboratory procedures can vary, a common method involves the reaction of an appropriate aromatic aldehyde with diethylmalonate or a similar compound under acidic conditions, often catalyzed by p-toluenesulfonic acid.[1] The reaction is generally carried out under reflux to drive the condensation process.[1]
General Steps:
-
Reactant Preparation: The appropriate stoichiometry of the starting materials, 1-ethyl-4-methylquinolinium iodide and a suitable polymethine bridge precursor, are dissolved in a suitable solvent, such as pyridine or ethanol.
-
Condensation Reaction: The reaction mixture is heated under reflux in the presence of a basic catalyst like piperidine to facilitate the condensation and formation of the dicarbocyanine bridge.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final product.[1]
Reaction Pathway and Experimental Workflow
The synthesis of this compound proceeds through the condensation of two quinaldinium-based heterocyclic precursors linked by a five-carbon chain. The following diagrams illustrate the generalized reaction pathway and a typical experimental workflow.
References
- 1. Buy this compound | 18300-31-7 [smolecule.com]
- 2. This compound | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 18300-31-7 CAS MSDS (1 1'-DIETHYL-4 4'-DICARBOCYANINE IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. PhotochemCAD | this compound [photochemcad.com]
An In-depth Technical Guide to the Spectral Properties of 1,1'-Diethyl-4,4'-dicarbocyanine iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of the fluorescent dye 1,1'-Diethyl-4,4'-dicarbocyanine iodide. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques. This document details the dye's key spectral characteristics, experimental protocols for its synthesis and analysis, and a workflow for its application in flow cytometry.
Core Spectral Properties
This compound is a synthetic organic compound belonging to the cyanine dye family. These dyes are characterized by their intense color and high molar absorptivity. The spectral properties of this dye are summarized in the table below, providing a quick reference for its key quantitative characteristics.
| Property | Value | Solvent | Citation(s) |
| Molar Mass | 506.42 g/mol | - | |
| Molecular Formula | C₂₇H₂₇IN₂ | - | |
| Absorption Maximum (λmax) | 818 nm | Ethanol | |
| Molar Absorptivity (ε) | 213,000 M⁻¹cm⁻¹ | Ethanol | |
| Fluorescence Quantum Yield (ΦF) | 0.033 | DMSO |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction. While specific laboratory procedures can vary, a general and commonly employed methodology is outlined below.
Principle: The synthesis involves the condensation of an appropriate aromatic aldehyde with diethylmalonate or a similar compound under acidic conditions.
Reactants and Reagents:
-
Diethyl malonate
-
Appropriate aromatic aldehyde
-
Acidic catalyst (e.g., p-toluenesulfonic acid)
-
Organic solvent (e.g., pyridine or a similar high-boiling point solvent)
Procedure:
-
Reaction Setup: The reactants, diethyl malonate and the chosen aromatic aldehyde, are dissolved in an appropriate organic solvent in a round-bottom flask.
-
Catalysis: An acidic catalyst, such as p-toluenesulfonic acid, is added to the mixture to facilitate the condensation reaction.
-
Reflux: The reaction mixture is heated under reflux. The temperature and duration of reflux are critical parameters that depend on the specific reactants and solvent used.
-
Purification: Upon completion of the reaction, the crude product is typically purified. Common purification techniques include recrystallization from a suitable solvent or column chromatography to isolate the dye of high purity.
Measurement of Spectral Properties
The characterization of the spectral properties of this compound involves standard spectrophotometric and fluorometric techniques.
UV-Visible Absorption Spectroscopy:
Objective: To determine the absorption maximum (λmax) and the molar absorptivity (ε) of the dye.
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Procedure:
-
Solvent Selection: A suitable solvent, such as ethanol, is chosen in which the dye is readily soluble and that is transparent in the wavelength range of interest.
-
Preparation of Stock Solution: A stock solution of the dye is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of the solvent.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain solutions of varying concentrations.
-
Spectrophotometric Measurement: The absorbance of each solution is measured over a specific wavelength range (e.g., 400-900 nm). A blank cuvette containing only the solvent is used as a reference.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the absorption spectrum. According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) is calculated from the slope of a plot of absorbance versus concentration.
Fluorescence Spectroscopy:
Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (ΦF).
Instrumentation: A spectrofluorometer.
Procedure:
-
Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent, such as DMSO. The concentration should be low enough to avoid inner filter effects.
-
Emission Spectrum Measurement: The sample is excited at a wavelength close to its absorption maximum, and the resulting fluorescence emission is scanned over a range of longer wavelengths.
-
Quantum Yield Determination: The fluorescence quantum yield is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical experimental conditions. The following equation is used for calculation:
ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for staining cells with this compound for analysis by flow cytometry. This dye is often used to assess cell viability or other cellular parameters.
Caption: Workflow for cell staining and analysis using flow cytometry.
This guide provides essential information on the spectral properties and applications of this compound. The provided data and protocols are intended to serve as a starting point for researchers, who may need to adapt and optimize these methods for their specific experimental needs.
An In-depth Technical Guide to the Applications of 1,1'-Diethyl-4,4'-dicarbocyanine iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Diethyl-4,4'-dicarbocyanine iodide, a synthetic organic compound belonging to the cyanine dye family, is a versatile molecule with significant applications across various scientific and technological domains. Characterized by its intense color and strong light absorption in the near-infrared (NIR) spectrum, this dye serves as a valuable tool in biomedical research, materials science, and photonics. This technical guide provides a comprehensive overview of the primary uses of this compound, with a focus on its roles as a fluorescent probe for biological imaging, a photosensitizer in photodynamic therapy (PDT), and a gain medium in laser systems. Detailed descriptions of its mechanism of action, relevant experimental considerations, and key photophysical data are presented to facilitate its effective application by researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound is a cationic polymethine dye with a chemical structure that facilitates strong absorption of light, particularly in the near-infrared region. This property is central to its diverse applications.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₇IN₂ | [1] |
| Molecular Weight | 506.42 g/mol | |
| Appearance | Green solid | [2] |
| Maximum Absorption (λmax) | ~814-818 nm (in ethanol) | |
| Molar Absorptivity (ε) | ~213,000 L·mol⁻¹·cm⁻¹ at 818 nm |
Applications in Biological Imaging and Diagnostics
The intrinsic fluorescence of this compound makes it a valuable probe in various biological imaging techniques, including fluorescence microscopy and flow cytometry.[1] Its utility stems from its ability to bind to cellular components such as nucleic acids and proteins, allowing for their visualization.[1]
Fluorescence Microscopy for Cellular and Mitochondrial Imaging
As a fluorescent dye, this compound can be employed to stain cells for visualization under a fluorescence microscope. Its long-wavelength excitation and emission properties are advantageous in reducing background autofluorescence from biological samples, thereby improving the signal-to-noise ratio.
One of its key applications in this domain is the study of mitochondrial activity.[1] The accumulation of this cationic dye within mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), a critical indicator of cell health and metabolic activity. In healthy cells with a high ΔΨm, the dye will accumulate in the mitochondria, leading to a strong fluorescent signal. Conversely, in apoptotic or metabolically compromised cells, the ΔΨm is reduced, leading to decreased dye accumulation and a weaker signal.
The following is a generalized protocol and must be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Culture cells on glass coverslips or in imaging-compatible microplates to an appropriate confluency.
-
Dye Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a buffered saline solution or cell culture medium to the desired working concentration. Optimal concentrations typically range from the nanomolar to low micromolar scale and should be determined empirically.
-
Staining: Remove the cell culture medium and wash the cells with a buffered saline solution. Incubate the cells with the dye-containing solution for a specific period. Incubation times may vary from 15 to 60 minutes and should be optimized.
-
Washing: After incubation, remove the staining solution and wash the cells multiple times with the buffered saline solution to remove unbound dye.
-
Imaging: Mount the coverslip on a microscope slide or directly image the microplate using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~780-820 nm, Emission: >830 nm).
Flow Cytometry
This compound can also be utilized in flow cytometry for the analysis of cellular populations.[1] By staining cells with the dye, researchers can quantify cellular fluorescence and correlate it with various cellular properties. Given its affinity for nucleic acids, it has potential applications in cell cycle analysis, where changes in DNA content can be monitored.
Caption: General workflow for flow cytometry using a fluorescent dye.
Photodynamic Therapy (PDT)
Photodynamic therapy is a promising therapeutic modality, particularly in oncology, that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. This compound has been investigated for its potential in PDT due to its phototoxic properties upon light activation.
Mechanism of Action in PDT
The mechanism of PDT involves the excitation of the photosensitizer by light of a specific wavelength. In the presence of oxygen, the excited photosensitizer can initiate a cascade of photochemical reactions that produce reactive oxygen species (ROS), such as singlet oxygen and free radicals. These highly reactive species are cytotoxic and can lead to cell death through apoptosis or necrosis.
Caption: Simplified signaling pathway of Photodynamic Therapy.
Application as a Laser Dye
This compound is also recognized for its utility as a laser dye, particularly for generating laser light in the near-infrared region. Laser dyes are organic compounds that can be optically pumped to achieve a population inversion, leading to stimulated emission and laser action.
A 1972 study demonstrated that under flashlamp excitation, this compound (referred to in the study by a Kodak designation) exhibited laser action. While detailed modern performance data is scarce, this early work provides valuable insight into its potential.
| Laser Performance Parameter (Flashlamp Pumped) | Value |
| Lasing Wavelength Range | 850 nm to at least 960 nm (untuned) |
| Relative Laser Output (Compared to DTTC) | >10 times greater |
It is important to note that the efficiency and tuning range of a laser dye are highly dependent on the specific laser cavity design and the pump source used.
Use in Materials Science
The strong absorption in the near-infrared makes this compound a candidate for applications in photonic and optical materials. It has been explored as a photoactive material in organic photodiodes (OPDs). In such devices, it has demonstrated a responsivity of 22 mA/W and a detectivity of 6.57 × 10¹⁰ Jones, indicating its potential for light-sensing applications in the NIR spectrum.
Conclusion
This compound is a multifaceted cyanine dye with a range of established and emerging applications. Its strong near-infrared absorption and fluorescence are the cornerstone of its utility as a biological probe, a photosensitizer for photodynamic therapy, a gain medium for lasers, and a component in advanced optical materials. While detailed, standardized protocols for its biological applications are not as widespread as for more common dyes, its unique spectral properties present significant opportunities for further research and development, particularly in the fields of deep-tissue imaging and NIR-activated therapies. This guide serves as a foundational resource for scientists and researchers looking to harness the potential of this versatile molecule.
References
Solubility Profile of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1,1'-Diethyl-4,4'-dicarbocyanine iodide, a cyanine dye with significant applications in biomedical research and diagnostics. Understanding the solubility of this compound is critical for its effective use in various experimental and developmental settings. This document summarizes available solubility data, presents a detailed experimental protocol for its determination, and illustrates the underlying workflow.
Core Topic: Solubility of this compound
This compound, with the chemical formula C₂₇H₂₇IN₂ and a molecular weight of 506.42 g/mol , is a synthetic organic dye.[1][2][3][4][5] Like many cyanine dyes, its solubility is highly dependent on the polarity of the solvent. It is known to be sparingly soluble in water, a characteristic attributed to the hydrophobic nature of its large organic structure.[1] In aqueous solutions, these dyes have a propensity to form aggregates, which can quench fluorescence and alter spectroscopic properties.[1] Conversely, it exhibits better solubility in various organic solvents.
Data Presentation: Quantitative Solubility Data
While precise quantitative solubility data for this compound is not widely published in standard chemical literature, the following table summarizes the available qualitative information and key spectroscopic properties necessary for its experimental determination.
| Solvent | Qualitative Solubility | Molar Absorptivity (ε) | Wavelength (λmax) |
| Water | Sparingly soluble | Not applicable | Not applicable |
| Ethanol | Soluble[6] | 213,000 L mol⁻¹ cm⁻¹[1] | 818 nm[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available | Data not available |
| Dimethylformamide (DMF) | Soluble | Data not available | Data not available |
Experimental Protocols: Determining Solubility via UV-Vis Spectrophotometry
The solubility of this compound can be quantitatively determined using UV-Vis spectrophotometry, leveraging the Beer-Lambert law. This method is based on the direct relationship between the absorbance of light and the concentration of the absorbing species in a solution.
Objective: To determine the saturation solubility of this compound in a given solvent (e.g., ethanol).
Materials:
-
This compound
-
Solvent of interest (e.g., analytical grade ethanol)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container.
-
Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Preparation for Measurement:
-
Allow the saturated solution to stand undisturbed for a sufficient time to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high absorbance readings due to light scattering.
-
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the same solvent.
-
Perform a series of serial dilutions to create a set of standard solutions with decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 818 nm in ethanol.[1]
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The slope of this line will be equal to the molar absorptivity (ε) multiplied by the path length (l), which is typically 1 cm.
-
-
Measurement of the Saturated Solution:
-
The filtered saturated solution will likely have a very high absorbance. Therefore, it needs to be diluted to fall within the linear range of the calibration curve.
-
Perform a precise dilution of the filtered saturated solution. The dilution factor should be recorded accurately.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted saturated solution.
-
Alternatively, use the Beer-Lambert Law: A = εcl, where:
-
A is the measured absorbance of the diluted sample.
-
ε is the molar absorptivity (213,000 L mol⁻¹ cm⁻¹ in ethanol).[1]
-
c is the concentration of the diluted sample in mol/L.
-
l is the path length of the cuvette (1 cm).
-
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Convert the concentration from mol/L to g/L by multiplying by the molecular weight of the compound (506.42 g/mol ).
-
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
This technical guide provides a foundational understanding of the solubility of this compound. For researchers and professionals in drug development, precise determination of solubility in relevant biological and formulation solvents is a critical step for ensuring the reliability and reproducibility of experimental results. The provided protocol offers a robust method for obtaining this vital data.
References
- 1. Buy this compound | 18300-31-7 [smolecule.com]
- 2. 1,1′-Diethyl-4,4′-dicarbocyanine iodide Dye content 90 % | 18300-31-7 [sigmaaldrich.com]
- 3. 1 1'-DIETHYL-4 4'-DICARBOCYANINE IODIDE | 18300-31-7 [chemicalbook.com]
- 4. This compound | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1,1'-DIETHYL-4,4'-CARBOCYANINE IODIDE CAS#: 4727-50-8 [m.chemicalbook.com]
Unveiling the Photophysical Core of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence quantum yield of the near-infrared (NIR) cyanine dye, 1,1'-Diethyl-4,4'-dicarbocyanine iodide. Cyanine dyes are integral to a myriad of applications in biomedical research and drug development, including fluorescent labeling, photodynamic therapy, and as probes for nucleic acid detection. A thorough understanding of their photophysical properties, particularly the efficiency of their light emission, is paramount for the successful design and implementation of these applications.
Quantitative Photophysical Data
The fluorescence quantum yield (ΦF) of a fluorophore is a critical parameter that quantifies the efficiency of the conversion of absorbed light into emitted fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is highly dependent on its local environment, including the solvent polarity and viscosity, as well as its aggregation state.
Below is a summary of the available quantitative data for this compound:
| Property | Value | Solvent | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.033 | DMSO | [1] |
| Absorption Maximum (λmax) | 818 nm | Ethanol | [1] |
| Molar Absorptivity (ε) | 213,000 M-1cm-1 | Ethanol | [1] |
The relatively low quantum yield in dimethyl sulfoxide (DMSO) suggests that non-radiative decay pathways, such as internal conversion and intersystem crossing, are significant processes for this dye in this particular solvent. The strong absorption in the near-infrared region makes it a valuable tool for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.
Factors Influencing Quantum Yield
The fluorescence quantum yield of cyanine dyes like this compound is not an intrinsic constant but is profoundly influenced by several external factors:
-
Solvent Polarity and Viscosity: The polarity of the solvent can affect the energy levels of the ground and excited states of the dye, thereby influencing the rates of radiative and non-radiative decay. Increased solvent viscosity often leads to a higher quantum yield by restricting intramolecular motions, such as cis-trans isomerization, which are major non-radiative decay pathways for many cyanine dyes.
-
Aggregation: Cyanine dyes are known to form aggregates, such as H-aggregates and J-aggregates, in aqueous solutions. H-aggregation typically leads to a blue-shift in the absorption spectrum and fluorescence quenching, resulting in a lower quantum yield. Conversely, J-aggregates often exhibit a red-shifted absorption and can have a significantly enhanced fluorescence quantum yield.
-
Binding to Biomolecules: The interaction of this compound with biomolecules, particularly nucleic acids, can dramatically alter its photophysical properties. Upon intercalation or groove binding to DNA, the dye's conformational freedom is restricted, leading to a significant increase in its fluorescence quantum yield. This phenomenon, known as fluorescence enhancement, is the basis for its use as a nucleic acid stain.
Experimental Protocols for Quantum Yield Measurement
The determination of fluorescence quantum yield can be performed using two primary methods: the relative method and the absolute method.
Relative Quantum Yield Measurement
This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Detailed Methodology:
-
Standard Selection: Choose a standard fluorophore whose absorption and emission spectra overlap with the sample. For near-infrared dyes, a standard such as IR-26 is often used.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Absolute Quantum Yield Measurement
The absolute method directly measures the number of photons emitted and absorbed by the sample using an integrating sphere.
Detailed Methodology:
-
Instrumentation: An integrating sphere is coupled to a spectrofluorometer. The sphere is coated with a highly reflective material to ensure that all emitted light is collected.
-
Blank Measurement: A cuvette containing only the solvent is placed in the integrating sphere, and the spectrum of the excitation light is recorded.
-
Sample Measurement: The sample solution is placed in the integrating sphere, and the emission spectrum is recorded. This measurement captures both the emitted fluorescence and the scattered excitation light.
-
Data Analysis: The integrated intensities of the excitation light with and without the sample, and the integrated intensity of the sample's fluorescence are used to calculate the quantum yield. The software accompanying the instrument typically performs this calculation automatically.
Mandatory Visualizations
Experimental Workflow for Relative Quantum Yield Measurement
References
In-Depth Technical Guide: Safety and Handling of 1,1'-Diethyl-4,4'-dicarbocyanine iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,1'-Diethyl-4,4'-dicarbocyanine iodide (CAS No. 18300-31-7), a near-infrared cyanine dye. Adherence to these guidelines is crucial to ensure personal safety and proper experimental conduct.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Ethyl-4-[5-(1-ethylquinolin-4(1H)-ylidene)penta-1,3-dien-1-yl]quinolin-1-ium iodide |
| CAS Number | 18300-31-7 |
| Molecular Formula | C₂₇H₂₇IN₂ |
| Molecular Weight | 506.42 g/mol [1] |
Hazard Identification and Classification
This compound is a hazardous substance and should be handled with extreme care. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Danger[1]
Hazard Pictograms:
Toxicological Data
Detailed toxicological data for this compound is limited, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[2] However, the available data indicates significant toxicity.
| Route of Exposure | Species | Value |
| Dermal LD50 | Not Specified | 300 mg/kg[2] |
| Oral LD50 | Not Available | No data available |
| Inhalation LC50 | Not Available | No data available |
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
| PPE | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the powder form. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician immediately.[3] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or ophthalmologist.[2] |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth. Do NOT induce vomiting. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place and protect from light.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Experimental Protocol: Representative Staining of Cells with a Near-Infrared Cyanine Dye
This protocol is a general guideline for staining cells with a near-infrared dicarbocyanine dye like this compound. All handling of the dye should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Cells for staining
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Stock Solution Preparation:
-
In a chemical fume hood, carefully weigh out a small amount of this compound powder.
-
Prepare a stock solution (e.g., 1 mM) by dissolving the dye in anhydrous DMSO. Mix thoroughly by vortexing.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in PBS or cell culture medium immediately before use.
-
-
Cell Staining:
-
Grow cells to the desired confluency on coverslips or in a multi-well plate.
-
Remove the cell culture medium and wash the cells once with PBS.
-
Add the working solution of the dye to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C, protected from light. Incubation time and dye concentration may need to be optimized for different cell types and applications.[4][5]
-
After incubation, remove the staining solution and wash the cells two to three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides or image the cells directly in the multi-well plate using a fluorescence microscope equipped with the appropriate filters for near-infrared dyes (excitation/emission maxima for this compound are in the near-infrared spectrum).
-
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and use of this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Experimental Workflow for Cell Staining.
References
- 1. This compound | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Using 1,1'-Diethyl-4,4'-dicarbocyanine iodide (JC-1) for Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diethyl-4,4'-dicarbocyanine iodide, commonly known as JC-1, is a lipophilic, cationic fluorescent dye widely utilized in cell biology to assess mitochondrial health.[1][2] This dye is a sensitive probe for detecting changes in mitochondrial membrane potential (ΔΨm), a key indicator of cellular viability and apoptosis.[1][3][4] In healthy, non-apoptotic cells, the high mitochondrial membrane potential promotes the accumulation of JC-1 in the mitochondria, where it forms aggregates that emit red fluorescence.[2][3] Conversely, in apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[2][3] The ratio of red to green fluorescence provides a ratiometric measurement of the mitochondrial membrane potential, making it a valuable tool for studies in apoptosis, drug screening, and mitochondrial function.[5]
Principle of the Method
The dual fluorescence property of JC-1 allows for a clear distinction between healthy and apoptotic cells.[5] In healthy cells with a high mitochondrial membrane potential (high ΔΨm), the positively charged JC-1 dye enters the negatively charged mitochondria and accumulates. At high concentrations within the mitochondria, JC-1 molecules form "J-aggregates," which exhibit a characteristic red to orange fluorescence with an emission maximum of approximately 590 nm.[1][6]
In apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, and the dye no longer accumulates inside the mitochondria.[1] Instead, it disperses throughout the cytoplasm in its monomeric form, which emits a green fluorescence with an emission maximum of about 527-530 nm.[1][6] Consequently, a decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization, a hallmark of early-stage apoptosis.[5][7] This ratiometric analysis is advantageous as it is largely independent of factors like mitochondrial size, shape, and density.[6]
Product Information
| Property | Value |
| Chemical Name | This compound |
| Common Name | JC-1 |
| Molecular Formula | C25H27IN2 |
| Molecular Weight | 514.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using JC-1 in mitochondrial staining experiments.
Table 1: JC-1 Staining Parameters
| Parameter | Fluorescence Microscopy | Flow Cytometry |
| Recommended JC-1 Concentration | 1-10 µM[3] | 2 µM[3][6] |
| Incubation Time | 15-30 minutes[3][6] | 15-30 minutes[6] |
| Incubation Temperature | 37°C[3][6] | 37°C[6] |
Table 2: Spectral Properties of JC-1
| Form | Excitation (nm) | Emission (nm) | Fluorescence Color |
| J-aggregates (Healthy Mitochondria) | ~585 (excitable from 485)[7] | ~590-595[1][8] | Red/Orange |
| Monomers (Apoptotic Cells) | ~514[7] | ~527-535[1][8] | Green |
Experimental Protocols
Note: JC-1 staining is intended for live cells and is not suitable for fixed cells.[3] It is recommended to handle JC-1 with care, wearing protective gloves and clothing, as it is a potential mutagen.[3]
Protocol 1: Mitochondrial Staining for Fluorescence Microscopy
This protocol is suitable for both adherent and suspension cells.
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
6-, 12-, 24-, or 96-well culture plates
-
Fluorescence microscope with appropriate filters (e.g., FITC and TRITC or Texas Red)
Procedure:
-
Cell Preparation:
-
Reagent Preparation:
-
Staining:
-
Remove the existing cell culture medium.
-
Add the JC-1 working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[3]
-
-
Washing (Optional but Recommended):
-
Rinse the cells with pre-warmed 1X Assay Buffer or PBS to remove excess dye.[3]
-
-
Imaging:
-
Observe the cells under a fluorescence microscope using standard filters for FITC (for green monomers) and Rhodamine or Texas Red (for red J-aggregates).[3][4]
-
In healthy, non-apoptotic cells, mitochondria will appear red due to the formation of J-aggregates.[4] In apoptotic cells, the fluorescence will be predominantly green.[4]
-
Protocol 2: Mitochondrial Staining for Flow Cytometry
Materials:
-
JC-1 dye
-
DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Flow cytometry tubes
-
Flow cytometer with 488 nm excitation laser and appropriate emission filters (e.g., for FITC and PE)
Procedure:
-
Cell Preparation:
-
Culture cells to a density not exceeding 1 x 10^6 cells/mL.[4]
-
Induce apoptosis if required by your experimental design.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
-
Reagent Preparation:
-
Staining:
-
Washing:
-
Centrifuge the cells to pellet them and remove the supernatant.
-
Wash the cells once with pre-warmed PBS or 1X Assay Buffer.[4]
-
-
Data Acquisition:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS).
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation.[5]
-
Detect the green fluorescence of JC-1 monomers in the FITC channel (e.g., 530 nm) and the red fluorescence of J-aggregates in the PE channel (e.g., 585 nm).[5][9]
-
Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit low red and high green fluorescence.
-
Visualizations
Caption: Workflow for mitochondrial staining using JC-1.
Caption: JC-1 mechanism for detecting mitochondrial health.
References
- 1. youtube.com [youtube.com]
- 2. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. gentaurpdf.com [gentaurpdf.com]
- 5. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Figure 1. JC-1 staining of peripheral blood lymphocytes and monocytes. Note the different fluorescence intensity of the two cell types, due to the presence of a higher number of mitochondria in monocytes. [cyto.purdue.edu]
Application Notes and Protocols for Carbocyanine Dyes in Flow Cytometry
A focus on 1,1'-Diethyl-4,4'-dicarbocyanine iodide as a potential, novel staining agent.
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a cyanine dye with specific spectral properties.[1][2] While not a conventional dye in flow cytometry, its characteristics suggest potential applications, particularly in viability and mitochondrial membrane potential assays, similar to other carbocyanine dyes.[3] Flow cytometry is a powerful technique for multi-parametric analysis of single cells, with applications in immunophenotyping, cell cycle analysis, and viability assessment.[4] The exclusion of dead cells from analysis is critical to obtain accurate data, as dead cells can exhibit autofluorescence and non-specific antibody binding.[3][5]
Principle of Viability Staining
The most common method for assessing cell viability in flow cytometry is through dye exclusion, which relies on the integrity of the cell membrane.[3] Viable cells with intact membranes will exclude certain dyes, while cells with compromised membranes (indicative of late apoptosis or necrosis) will allow the dye to enter and stain intracellular components, such as nucleic acids.[5][6]
Physicochemical and Spectral Properties
A summary of the known properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C27H27IN2 | [2] |
| Molecular Weight | 506.42 g/mol | [2] |
| Absorption Max (λmax) | 818 nm (in ethanol) | [1] |
| Molar Absorptivity (ε) | 213,000 M-1cm-1 (at 818 nm in ethanol) | [1] |
| Solvent for Spectroscopy | Ethanol, DMSO | [1] |
| Physical Form | Solid |
Proposed Mechanism of Action in Flow Cytometry
Based on its chemical structure, this compound is a cationic dye. This property is key to its potential use in flow cytometry for assessing cell viability and mitochondrial membrane potential.
As a Viability Dye:
Like other membrane-impermeant DNA binding dyes (e.g., Propidium Iodide, 7-AAD), it is hypothesized that this compound would be excluded by live cells with intact membranes.[3][5] In dead or dying cells with compromised membranes, the dye could enter the cell and intercalate with nucleic acids, leading to a significant increase in fluorescence.
For Mitochondrial Membrane Potential:
Lipophilic cationic dyes are known to accumulate in mitochondria, driven by the negative mitochondrial membrane potential.[7] A decrease in this potential is an early indicator of apoptosis. It is plausible that this compound could function in this capacity, with healthy cells showing bright mitochondrial staining and apoptotic cells exhibiting reduced fluorescence.
Experimental Protocols
The following are generalized protocols for the use of a novel carbocyanine dye in flow cytometry. It is essential to perform optimization experiments, such as dye titration and determination of optimal incubation time, for each cell type and experimental condition.
Protocol 1: Cell Viability Assessment
This protocol outlines the steps for using a carbocyanine dye as a viability stain.
Materials:
-
Single-cell suspension (1 x 10^6 cells/mL)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)
-
Stock solution of this compound (e.g., 1 mg/mL in DMSO)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from your sample.[8]
-
Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1 mL of fresh staining buffer.
-
Prepare a working solution of the dye by diluting the stock solution. The optimal concentration needs to be determined through titration (a suggested starting range is 0.1-10 µg/mL).
-
Add the diluted dye to the cell suspension.
-
Incubate for 5-15 minutes at room temperature, protected from light.[9]
-
Do not wash the cells after incubation.
-
Acquire data on a flow cytometer, using appropriate laser and filter settings based on the dye's spectral properties. For a dye with an absorption maximum of 818 nm, a red or infrared laser would be required for excitation.
Protocol 2: Optimization by Titration
To determine the optimal concentration of the dye that provides the best separation between live and dead cell populations.
Materials:
-
Heat-killed or otherwise treated dead cell population (as a positive control)
-
Live cell population
-
Serial dilutions of the carbocyanine dye
Procedure:
-
Prepare a series of tubes with a known number of cells.
-
Create a range of dye concentrations through serial dilution.
-
Add each dye concentration to a separate tube of cells. Include a tube of unstained cells as a negative control.
-
Incubate as described in Protocol 1.
-
Analyze the samples on a flow cytometer.
-
The optimal concentration is the one that gives the brightest staining of dead cells with minimal fluorescence in the live cell population.
Data Presentation
The following tables provide a template for organizing experimental data when optimizing and using a novel carbocyanine dye.
Table 1: Dye Titration Results
| Dye Concentration | Live Cell MFI | Dead Cell MFI | Staining Index |
| Unstained | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| ... |
*MFI: Mean Fluorescence Intensity
Table 2: Experimental Parameters
| Parameter | Recommended Value/Range |
| Cell Concentration | 1 x 10^6 to 1 x 10^7 cells/mL[8] |
| Dye Concentration | To be determined by titration |
| Incubation Time | 5 - 30 minutes[6][9] |
| Incubation Temperature | Room Temperature or 4°C[9][10] |
| Excitation Laser | Red/Infrared (based on λmax) |
| Emission Filter | To be determined based on emission spectra |
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Principle of Viability Staining.
Caption: General Flow Cytometry Staining Workflow.
Conclusion
While this compound is not a standard reagent for flow cytometry, its properties as a carbocyanine dye suggest its potential utility. The protocols and principles outlined here provide a framework for researchers to explore its application as a novel viability or mitochondrial membrane potential stain. Rigorous optimization and validation are paramount for obtaining reliable and reproducible results. Researchers should always include appropriate controls, such as unstained cells and populations of known live and dead cells, in their experiments.
References
- 1. PhotochemCAD | this compound [photochemcad.com]
- 2. This compound | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability dyes for flow cytometry | Abcam [abcam.com]
- 6. microscopist.co.uk [microscopist.co.uk]
- 7. Influence of trans-membrane potential and of hydrophobic interactions on dye accumulation in mitochondria of living cells | Semantic Scholar [semanticscholar.org]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. Cell Viability [flowcytometry.utoronto.ca]
- 10. google.com [google.com]
Application Notes and Protocols for 1,1'-Diethyl-4,4'-dicarbocyanine iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diethyl-4,4'-dicarbocyanine iodide is a fluorescent dye belonging to the carbocyanine family. While it is utilized in biomedical research for the visualization and labeling of nucleic acids, membranes, and proteins, and for investigating mitochondrial activity, its specific application for the quantitative measurement of membrane potential is not well-documented in scientific literature.[1] This document provides an overview of the dye's properties and general protocols for its use in fluorescent staining. Additionally, it outlines the principles and a general protocol for measuring mitochondrial membrane potential using a related and well-characterized carbocyanine dye, JC-1, which may serve as a reference for potential applications of this compound in this context.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 18300-31-7 | [2] |
| Molecular Formula | C₂₇H₂₇IN₂ | [2] |
| Molecular Weight | 506.42 g/mol | [2] |
| Appearance | Solid | |
| λmax (Absorption) | ~814 nm | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
General Staining Protocol for Live Cells
This protocol provides a general guideline for using this compound as a fluorescent stain for live cells. Optimization of dye concentration and incubation time may be necessary for different cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Live cell culture
-
Fluorescence microscope
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO. The concentration of the stock solution can typically be in the range of 1-10 mM.
-
Working Solution Preparation: Dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration. The optimal working concentration should be determined empirically but can range from 50 to 200 nM.
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells with PBS.
-
For suspension cells, centrifuge the cells to form a pellet and resuspend in PBS.
-
Add the working solution of this compound to the cells.
-
-
Incubation: Incubate the cells with the dye for 30 to 60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells with PBS to remove any unbound dye.
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission wavelengths.
Principle of Mitochondrial Membrane Potential Measurement with Carbocyanine Dyes
While a specific protocol for this compound is not available, the following principle, based on the well-characterized dye JC-1, illustrates how carbocyanine dyes can be used to measure mitochondrial membrane potential (ΔΨm).
JC-1 is a cationic carbocyanine dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[3][4] The ratio of red to green fluorescence can, therefore, be used as an indicator of the mitochondrial membrane potential.
General Protocol for Mitochondrial Membrane Potential Measurement using JC-1 (for reference)
This protocol is for the use of JC-1 and is provided as a reference for measuring mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
JC-1 Stock Solution: Prepare a 1-10 mM stock solution of JC-1 in anhydrous DMSO.
-
JC-1 Working Solution: Dilute the JC-1 stock solution in cell culture medium to a final concentration of 1-5 µM.
-
Cell Staining:
-
Resuspend cells in the JC-1 working solution at a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash once with PBS.
-
Analysis:
-
Flow Cytometry: Resuspend the cell pellet in PBS and analyze on a flow cytometer. Detect the green fluorescence (monomers) in the FL1 channel and the red fluorescence (aggregates) in the FL2 channel.
-
Fluorescence Microscopy: Mount the cells on a slide and observe under a fluorescence microscope using appropriate filters for green and red fluorescence.
-
Data Presentation
The following table summarizes the expected outcomes when using a ratiometric dye like JC-1 for mitochondrial membrane potential analysis.
| Cell State | Mitochondrial Membrane Potential (ΔΨm) | JC-1 Form | Fluorescence Emission |
| Healthy | High | Aggregates | Red |
| Apoptotic/Unhealthy | Low | Monomers | Green |
Visualizations
Experimental Workflow for General Cell Staining
Caption: General workflow for fluorescent staining of live cells.
Logical Relationship in Mitochondrial Membrane Potential Measurement with JC-1
Caption: Principle of JC-1 dye for mitochondrial potential.
References
Application Notes and Protocols for Staining Cells with 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DiD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diethyl-4,4'-dicarbocyanine iodide, commonly known as DiD, is a lipophilic carbocyanine dye used for fluorescently labeling the plasma membrane of cells.[1][2] Its mechanism of action involves the insertion of its long hydrocarbon chains into the lipid bilayer of the cell membrane, leading to a significant increase in its fluorescence intensity.[3][4] DiD is weakly fluorescent in aqueous environments but becomes brightly fluorescent and stable once incorporated into membranes.[3] This property makes it an excellent tool for long-term cell tracking, cell-cell fusion studies, and cellular adhesion and migration applications.[5]
DiD is characterized by its far-red fluorescence, with excitation and emission maxima typically around 644-646 nm and 663-668 nm, respectively.[1][6] This spectral profile makes it particularly useful for labeling cells with significant autofluorescence and for multicolor imaging in conjunction with other fluorophores like DiO (green fluorescence) and DiI (orange fluorescence).[3][7]
Quantitative Data
The following tables summarize the key quantitative data for the use of DiD in cell staining applications.
Table 1: Spectral Properties of DiD
| Property | Value | Reference |
| Excitation Maximum | 644 - 646 nm | [1][6] |
| Emission Maximum | 663 - 668 nm | [1][6] |
| Extinction Coefficient | 193,000 cm⁻¹M⁻¹ | [1] |
| Recommended Laser Line | 628-640 nm | [1] |
| Common Filter Set | 660/20 nm | [1] |
Table 2: Recommended Staining Parameters
| Parameter | Recommended Value | Notes | Reference |
| Stock Solution Concentration | 1-5 mM in DMSO or Ethanol | Store unused portion at -20°C, protected from light. | [3][7] |
| Working Solution Concentration | 1-10 µL of stock solution per 1 mL of medium | Optimal concentration may vary by cell type. | [5][8] |
| Incubation Time | 2-30 minutes at 37°C | Optimize for specific cell types; start with 20-30 minutes. | [3][7][8] |
| Incubation Temperature | 37°C | [3][7][8] | |
| Cell Density (for suspension cells) | 1 x 10⁶ cells/mL | Lower densities may require longer incubation times. | [3][8] |
Experimental Protocols
Materials
-
This compound (DiD)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Adherent cells cultured on coverslips or in culture dishes
-
Suspension cells
-
Centrifuge
-
Incubator (37°C)
-
Fluorescence microscope or flow cytometer
Preparation of Staining Solutions
-
DiD Stock Solution (1-5 mM):
-
DiD Working Solution:
-
On the day of the experiment, dilute the DiD stock solution into serum-free culture medium or a suitable buffer (e.g., PBS) to the desired final concentration. A typical starting point is to add 1-5 µL of the stock solution to 1 mL of medium.[5][8] The optimal concentration should be determined empirically for each cell type and application.
-
Staining Protocol for Adherent Cells
-
Grow adherent cells on sterile glass coverslips or in culture dishes to the desired confluency.[3]
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) serum-free medium or PBS.
-
Add the pre-warmed DiD working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 2-20 minutes at 37°C, protected from light.[3] The optimal incubation time can vary depending on the cell type; a 20-minute incubation is a good starting point.[7]
-
Aspirate the DiD working solution.
-
Wash the cells two to three times with pre-warmed complete culture medium. For each wash, incubate for 5-10 minutes to allow any unbound dye to diffuse out.[7]
-
The cells are now stained and ready for analysis by fluorescence microscopy.
Staining Protocol for Suspension Cells
-
Harvest the cells and centrifuge at 1000-1500 rpm for 5 minutes.[3]
-
Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS at a density of 1 x 10⁶ cells/mL.[3][8]
-
Add the DiD working solution to the cell suspension.
-
Incubate the cells for 2-20 minutes at 37°C with occasional gentle mixing, protected from light.[3] A 20-minute incubation is a recommended starting point.[7]
-
Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[3]
-
Remove the supernatant and gently resuspend the cell pellet in pre-warmed complete culture medium.
-
Repeat the wash step (centrifugation and resuspension) two more times to remove any unbound dye.[3]
-
The cells are now stained and ready for analysis by flow cytometry or fluorescence microscopy.
Visualization and Analysis
Stained cells can be visualized using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation filter ~620-640 nm, emission filter ~660-680 nm). For flow cytometry, the signal from DiD-labeled cells is typically detected in the far-red channel (e.g., APC or Alexa Fluor 647 channel).
Diagrams
Caption: Workflow for staining adherent and suspension cells with DiD.
Caption: Mechanism of DiD staining of the cell membrane.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Effect of DiD Carbocyanine Dye Labeling on Immunoregulatory Function and Differentiation of Mice Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. takara.co.kr [takara.co.kr]
- 6. Spectrum [DiD] | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. real-research.com [real-research.com]
- 9. interchim.fr [interchim.fr]
Application Notes and Protocols for 1,1'-Diethyl-4,4'-dicarbocyanine iodide as a Fluorescent Probe for DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diethyl-4,4'-dicarbocyanine iodide is a member of the cyanine dye family, characterized by its strong light absorption in the near-infrared (NIR) region of the spectrum.[1] This property, combined with its ability to interact with nucleic acids, makes it a potential fluorescent probe for the detection and quantification of DNA.[1] Like many cyanine dyes, its fluorescence is environmentally sensitive and is reported to be significantly enhanced upon binding to DNA. This phenomenon forms the basis of its application in molecular biology and related fields. These application notes provide an overview of the dye's properties and a general protocol for its use in DNA quantification.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that while the absorption maximum is well-documented, specific quantitative data regarding its fluorescence enhancement and binding affinity with DNA are not extensively available in publicly accessible literature.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₂₇IN₂ | [1] |
| Molecular Weight | 506.42 g/mol | |
| Absorption Maximum (λmax) | ~818 nm (in ethanol) | [1] |
| Molar Absorptivity (ε) | 213,000 M⁻¹cm⁻¹ at 818 nm | |
| Fluorescence Quantum Yield (ΦF) | 0.033 (in DMSO) | |
| Appearance | Solid |
Mechanism of Action: DNA Binding and Fluorescence Enhancement
The fluorescence of many cyanine dyes, including presumably this compound, is quenched in aqueous solutions due to the formation of non-fluorescent aggregates and rotational freedom of the molecular structure. Upon binding to DNA, the dye molecules are sequestered in a more rigid environment, which restricts these non-radiative decay pathways. This leads to a significant increase in fluorescence quantum yield. The exact binding mode of this compound to DNA is not definitively reported but is likely to be through intercalation between base pairs or binding within the minor groove.
Caption: DNA binding restricts dye rotation, enhancing fluorescence.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of dye concentration, buffer composition, and instrument settings is highly recommended for specific experimental conditions and DNA types.
Preparation of Stock Solutions
-
Dye Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store this solution protected from light at -20°C.
-
DNA Standards: Prepare a series of DNA standards of known concentrations (e.g., from 0 to 1000 ng/mL) using a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
DNA Quantification Assay
This protocol is designed for a 96-well plate format and measurement with a fluorescence plate reader.
-
Working Dye Solution: Dilute the 1 mM dye stock solution in the assay buffer to the desired final concentration. Note: The optimal concentration needs to be determined empirically but a starting point could be in the low micromolar range.
-
Assay Setup:
-
Pipette 100 µL of the diluted DNA standards into separate wells of a black 96-well microplate.
-
Pipette 100 µL of the unknown DNA samples into other wells.
-
Include wells with buffer only as a blank control.
-
-
Dye Addition: Add 100 µL of the working dye solution to each well containing the standards and samples.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow the dye to bind to the DNA.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence plate reader to the absorption maximum of the dye (~818 nm).
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Generate a standard curve by plotting the fluorescence intensity of the DNA standards against their concentrations.
-
Determine the concentration of the unknown DNA samples by interpolating their fluorescence intensity on the standard curve.
-
References
Application Notes: 1,1'-Diethyl-4,4'-dicarbocyanine iodide for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Diethyl-4,4'-dicarbocyanine iodide is a lipophilic, cationic fluorescent dye belonging to the carbocyanine family. Its spectral properties in the far-red to near-infrared range make it a valuable tool for live-cell imaging, minimizing phototoxicity and autofluorescence often associated with shorter wavelength fluorophores. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a particular focus on its application as a mitochondrial membrane potential indicator.
Physicochemical and Fluorescent Properties
This compound exhibits strong absorption and emission in the near-infrared spectrum, which is advantageous for deep tissue imaging and reducing background fluorescence from endogenous cellular components.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₇IN₂ | --INVALID-LINK-- |
| Molecular Weight | 506.42 g/mol | --INVALID-LINK-- |
| Absorption Maximum (λmax) | ~814 - 818 nm | --INVALID-LINK--, --INVALID-LINK-- |
| Emission Maximum (λem) | ~835 nm (Estimated from spectral data) | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and ethanol | General laboratory knowledge |
Mechanism of Action and Cellular Localization
As a lipophilic cation, this compound readily crosses the plasma membrane of live cells. Its positive charge leads to its accumulation in organelles with a negative membrane potential, most notably the mitochondria. The mitochondrial membrane potential (ΔΨm) is significantly more negative than the plasma membrane potential, driving the electrophoretic uptake and concentration of the dye within the mitochondrial matrix.
Changes in mitochondrial membrane potential, which can be indicative of cellular health and metabolic activity, will result in a corresponding change in the fluorescence intensity of the dye within the mitochondria. A decrease in ΔΨm, often associated with apoptosis or cellular stress, will lead to a reduction in dye accumulation and a decrease in mitochondrial fluorescence.
Experimental Protocols
The following protocols provide a general framework for using this compound in live-cell imaging. Optimal conditions, including dye concentration and incubation time, may vary depending on the cell type and experimental objectives and should be determined empirically.
Stock Solution Preparation
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Live-Cell Staining Protocol for Adherent Cells
-
Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to the desired final working concentration. A starting concentration range of 10-100 nM is recommended for initial optimization.
-
Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂. Protect from light during incubation.
-
Washing: After incubation, gently remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer or culture medium to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~810 nm, Emission: ~835 nm).
Live-Cell Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Gently resuspend the cell pellet in pre-warmed culture medium or imaging buffer.
-
Staining: Add the diluted this compound to the cell suspension to achieve the desired final concentration.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation and resuspend in fresh, pre-warmed imaging buffer or culture medium. Repeat this washing step twice.
-
Imaging: Transfer the washed cell suspension to a suitable imaging chamber for microscopy.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for staining live adherent cells with this compound.
Conceptual Signaling Pathway: Mitochondrial Membrane Potential
Caption: Accumulation of the dye is driven by high mitochondrial membrane potential in healthy cells.
Considerations for Experimental Design
-
Phototoxicity: Although near-infrared dyes are generally less phototoxic, it is always advisable to use the lowest possible laser power and exposure time to maintain cell health during time-lapse imaging.
-
Controls: Include appropriate controls in your experiments. A positive control for mitochondrial depolarization can be achieved by treating cells with a protonophore such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone). A negative control of unstained cells should be used to assess autofluorescence.
-
Multiplexing: The far-red emission of this compound makes it suitable for multiplexing with other fluorescent probes that emit in the blue, green, or red channels (e.g., Hoechst for nuclear staining, GFP-tagged proteins). Ensure that there is minimal spectral overlap between the chosen fluorophores.
-
Calibration: For quantitative measurements of mitochondrial membrane potential, it is important to perform calibration experiments to relate fluorescence intensity to the actual membrane potential in millivolts. This often involves the use of ionophores and a range of potassium concentrations to clamp the membrane potential at known values.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak staining | Dye concentration is too low. | Increase the working concentration of the dye. |
| Incubation time is too short. | Increase the incubation time. | |
| Cells are not viable. | Check cell viability using a trypan blue exclusion assay. | |
| High background fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of washing steps. |
| Dye has precipitated. | Ensure the stock solution is fully dissolved. Prepare fresh working solutions. | |
| Rapid photobleaching | Laser power is too high. | Reduce the laser intensity and/or exposure time. |
| Imaging medium is not optimal. | Use an imaging medium with antioxidants. |
Conclusion
This compound is a versatile and effective fluorescent probe for live-cell imaging, particularly for the assessment of mitochondrial membrane potential. Its near-infrared spectral properties offer significant advantages in reducing phototoxicity and background autofluorescence. By following the provided protocols and considering the key experimental parameters, researchers can successfully employ this dye to investigate cellular health, metabolism, and function in a variety of biological contexts. Remember that optimization of staining conditions is crucial for achieving high-quality and reproducible results.
Application Notes and Protocols: 1,1'-Diethyl-4,4'-dicarbocyanine Iodide (DiIC1(5)) for Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the fluorescent dye 1,1'-Diethyl-4,4'-dicarbocyanine iodide, commonly known in its commercial formulation as DiIC1(5) (1,1′,3,3,3′,3′-hexamethylindodicarbocyanine iodide), for cell staining applications. While the user's query specified the former chemical name, the vast majority of cell staining protocols, particularly for assessing mitochondrial membrane potential, utilize the DiIC1(5) formulation. This document will focus on the applications of DiIC1(5).
DiIC1(5) is a lipophilic, cationic cyanine dye that readily penetrates the plasma membrane of eukaryotic cells.[1] Its accumulation within mitochondria is driven by the negative mitochondrial membrane potential. In healthy cells with polarized mitochondria, the dye aggregates and exhibits bright fluorescence. Conversely, in apoptotic or metabolically stressed cells with depolarized mitochondria, the dye's fluorescence intensity diminishes as it fails to accumulate.[1][2] This property makes DiIC1(5) a sensitive indicator for monitoring mitochondrial health and cell viability.
These notes are intended to guide researchers, scientists, and drug development professionals in the effective use of DiIC1(5) for various cell analysis techniques, including flow cytometry and fluorescence microscopy.
Quantitative Data Summary
The optimal concentration and incubation time for DiIC1(5) staining can vary depending on the cell type, application, and specific experimental conditions. It is always recommended to perform a titration to determine the optimal concentration for your specific cell line and assay.
| Parameter | Recommended Range | Application | Cell Type (Example) | Reference |
| Working Concentration | 50 - 100 nM | Flow Cytometry | Jurkat | [1][2] |
| 50 - 100 nM | Fluorescence Microscopy | Adherent Cells | [1] | |
| Incubation Time | 15 - 30 minutes | Flow Cytometry | Jurkat | [2] |
| 15 - 30 minutes | Fluorescence Microscopy | Adherent Cells | ||
| Incubation Temperature | 37°C | Flow Cytometry & Microscopy | Various | [2] |
| Control Treatment (Depolarization) | 50 µM CCCP | Flow Cytometry | Jurkat | [1][2] |
Spectral Properties of DiIC1(5):
| Property | Wavelength (nm) |
| Excitation Maximum | ~638 nm |
| Emission Maximum | ~658 nm |
Experimental Protocols
Protocol 1: Staining of Suspension Cells for Flow Cytometry
This protocol is adapted from the Thermo Fisher Scientific MitoProbe™ DiIC1(5) Assay Kit protocol and is suitable for analyzing mitochondrial membrane potential in suspension cell lines like Jurkat.[1][2]
Materials:
-
DiIC1(5) stock solution (e.g., 10 µM in DMSO)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) stock solution (e.g., 50 mM in DMSO) for control
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Complete cell culture medium, pre-warmed to 37°C
-
Flow cytometry tubes
-
Flow cytometer with red excitation (e.g., 633 nm laser) and far-red emission filters
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density.
-
Harvest the cells and resuspend them in warm, complete cell culture medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Control Sample Preparation (Depolarized Mitochondria):
-
To a control tube, add CCCP to a final concentration of 50 µM.
-
Incubate the cells at 37°C for 5-10 minutes. This step can also be performed simultaneously with dye loading.
-
-
DiIC1(5) Staining:
-
Add DiIC1(5) stock solution to the cell suspension to achieve a final concentration of 50 nM. A titration from 50 nM to 100 nM is recommended for new cell types.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Analyze the cells on a flow cytometer using a 633 nm excitation laser and a far-red emission filter (e.g., 660/20 nm bandpass).
-
Gate on the cell population of interest based on forward and side scatter.
-
Compare the fluorescence intensity of the stained cells with the unstained control and the CCCP-treated control. A decrease in fluorescence intensity in the CCCP-treated sample confirms that the DiIC1(5) signal is dependent on the mitochondrial membrane potential.
-
Protocol 2: Staining of Adherent Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent cells with DiIC1(5) for visualization of mitochondria by fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
DiIC1(5) stock solution (e.g., 10 µM in DMSO)
-
CCCP stock solution (e.g., 50 mM in DMSO) for control
-
Pre-warmed (37°C) complete cell culture medium
-
Fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Cy5 filter set)
Procedure:
-
Cell Culture:
-
Seed adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide, or coverslip) and culture until they reach the desired confluency.
-
-
Staining Solution Preparation:
-
Prepare a fresh staining solution by diluting the DiIC1(5) stock solution in pre-warmed complete cell culture medium to a final concentration of 50-100 nM.
-
-
Control Sample Preparation (Optional but Recommended):
-
For a negative control, prepare a separate dish of cells and add CCCP to the culture medium to a final concentration of 50 µM. Incubate for 10-15 minutes at 37°C prior to or concurrently with DiIC1(5) staining.
-
-
Staining:
-
Remove the existing culture medium from the cells.
-
Add the pre-warmed DiIC1(5) staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing (Optional):
-
For clearer imaging, you can optionally wash the cells once with pre-warmed PBS or culture medium to remove excess dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for DiIC1(5) (Excitation: ~638 nm, Emission: ~658 nm).
-
In healthy cells, you should observe bright, punctate staining of the mitochondria. In CCCP-treated cells, the mitochondrial staining will be significantly dimmer.
-
Visualizations
Caption: Flowchart of the DiIC1(5) staining protocol for suspension cells for flow cytometry analysis.
Caption: Signaling pathway illustrating DiIC1(5) mechanism in healthy versus unhealthy cells.
References
Application Notes and Protocols for 1,1'-Diethyl-4,4'-dicarbocyanine iodide (IR-780 iodide) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1,1'-Diethyl-4,4'-dicarbocyanine iodide, more commonly known as IR-780 iodide , is a lipophilic, near-infrared (NIR) fluorescent heptamethine dye with significant potential in cancer research and theranostics.[1][2] Its utility stems from its unique photophysical properties and its remarkable ability to preferentially accumulate in tumor cells.[2]
Key Applications in Oncology:
-
Near-Infrared Fluorescence (NIRF) Imaging: IR-780 absorbs and emits light in the NIR spectrum (absorption maximum ~780 nm, emission ~810 nm), a region where biological tissues have minimal autofluorescence and deeper light penetration.[1] This makes it an excellent contrast agent for the in vivo imaging and detection of tumors, including prostate and ovarian cancers.[3][4] Its use in diffuse fluorescence tomography (DFT) allows for the three-dimensional localization and quantification of tumors.
-
Cancer Stem Cell (CSC) Characterization: IR-780 can be used to identify and study human Cancer Stem Cells. This is achieved by facilitating the analysis of the activity of the HIF-1α/glycolysis-dependent mitochondrial transporter ABCB10.
-
Photothermal Therapy (PTT): Upon irradiation with a NIR laser (typically around 808 nm), IR-780 efficiently converts light energy into heat, leading to hyperthermia and subsequent ablation of cancer cells.[5] This targeted thermal therapy minimizes damage to surrounding healthy tissues.
-
Photodynamic Therapy (PDT): In addition to heat, NIR light excitation of IR-780 can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen.[1] These ROS are highly cytotoxic and induce apoptosis and necrosis in cancer cells.
-
Sonodynamic Therapy (SDT): IR-780 can also act as a sonosensitizer. When activated by ultrasound, it can induce tumor cell apoptosis and necrosis, offering a non-invasive therapeutic modality.
-
Drug Delivery Vehicle: Due to its tumor-targeting properties, IR-780 can be conjugated with chemotherapeutic agents or loaded into nanoparticles to enhance the targeted delivery of drugs to the tumor site.[2] For instance, IR-780 conjugated with nitrogen mustard has shown to retain its tumor-targeting ability.[2]
Mechanism of Tumor-Selective Accumulation:
The preferential uptake of IR-780 iodide by tumor cells is an active process. It is mediated by the overexpression of Organic Anion-Transporting Polypeptides (OATPs) , particularly the OATP1B3 subtype, on the surface of various cancer cells.[2] The uptake is also influenced by glycolysis and the plasma membrane potential of the cancer cells.[2] Following uptake, IR-780 primarily localizes within the mitochondria of tumor cells.[2]
Quantitative Data
Table 1: In Vitro Cytotoxicity of IR-780 iodide
| Cell Line | Treatment | Concentration (µM) | Incubation Time | Viability/Effect |
| 4T1 (Breast Cancer) | IR-780 iodide only | 4 | 24 h | 86.45 ± 1.12% viability |
| 4T1 (Breast Cancer) | IR-780 iodide only | 10 | 24 h | 77.19 ± 0.56% viability |
| 4T1 (Breast Cancer) | IR-780 iodide only | 16 | 24 h | 73.35 ± 1.26% viability |
| 4T1 (Breast Cancer) | IR-780 iodide + Ultrasound (20s) | 4 | 24 h | 67.83 ± 3.16% apoptosis/necrosis |
| 4T1 (Breast Cancer) | IR-780 iodide + Ultrasound (20s) | 10 | 24 h | 80.00 ± 4.97% apoptosis/necrosis |
| 4T1 (Breast Cancer) | IR-780 iodide + Ultrasound (20s) | 16 | 24 h | 88.87 ± 0.97% apoptosis/necrosis |
| Human Fibroblasts | IR-780 iodide + PTT (808 nm laser, 1.25 W/cm²) | 0.4 | - | 85.2% viability |
| Human Fibroblasts | IR-780 iodide + PDT (808 nm laser, 1.25 W/cm², on ice) | 0.4 | - | 87.8% viability |
| Human Fibroblasts | IR-780 iodide + PTT/PDT (808 nm laser, 1.25 W/cm²) | 0.4 | - | 52.6% viability |
| PC-3 (Prostate Cancer) | IR-780 iodide | 0 - 160 | 24 h | Dose-dependent inhibition of cell proliferation |
| LNCaP (Prostate Cancer) | IR-780 iodide | 0 - 160 | 24 h | Dose-dependent inhibition of cell proliferation |
| RWPE-1 (Normal Prostate) | IR-780 iodide | 0 - 160 | 24 h | Dose-dependent inhibition of cell proliferation |
Table 2: In Vivo Efficacy of IR-780 iodide-Based Photothermal Therapy
| Tumor Model | Treatment | Laser Parameters | Outcome |
| A549 Tumor-bearing Mice | IR-780-loaded micelles + Doxorubicin (Chemo-PTT) | 808 nm, 1 W/cm², 5 min | Significant tumor growth inhibition compared to controls.[6] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (CCK-8/MTT)
-
Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 12-24 hours.[3]
-
IR-780 iodide Treatment: Prepare a stock solution of IR-780 iodide in DMSO and dilute it to final concentrations (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160 µM) in fresh cell culture medium.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of IR-780 iodide.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.[3]
-
Washing: After incubation, carefully remove the medium containing IR-780 iodide and wash the cells twice with 100 µL of fresh medium.[3]
-
Viability Assessment: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[3][4]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[4] The absorbance is proportional to the number of viable cells.
Protocol 2: In Vitro Photothermal/Photodynamic Therapy
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 96-well or larger). Treat the cells with the desired concentration of IR-780 iodide (e.g., 0.4 µM) for a specified time.
-
Laser Irradiation: Irradiate the cells with an 808 nm NIR laser at a specific power density (e.g., 1.25 W/cm²) for a defined duration.[5]
-
Controls:
-
No Treatment Control: Cells with neither IR-780 iodide nor laser irradiation.
-
IR-780 iodide Only Control: Cells treated with IR-780 iodide but not irradiated.
-
Laser Only Control: Cells irradiated with the laser but not treated with IR-780 iodide.
-
-
Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using methods such as Calcein-AM/Propidium Iodide staining or a CCK-8/MTT assay.[5]
Protocol 3: In Vivo Near-Infrared Fluorescence Imaging
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cells in nude mice).
-
IR-780 iodide Administration: Administer IR-780 iodide to the mice, typically via intravenous or intraperitoneal injection. A typical dose for imaging might be in the range of 0.1 to 1 mg/kg.
-
Imaging: At various time points post-injection (e.g., 2, 4, 8, 24, 48 hours), image the mice using an in vivo imaging system equipped with the appropriate excitation and emission filters for IR-780.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.
Visualizations
Caption: Mechanism of IR-780 iodide uptake and accumulation in cancer cells.
Caption: Dual therapeutic action of IR-780 iodide upon NIR laser irradiation.
Caption: Workflow for in vitro cytotoxicity assessment of IR-780 iodide.
References
- 1. IR780-Based Nanotheranostics and In Vivo Effects: A Review [mdpi.com]
- 2. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Acid Response IR780-Based Targeted Nanoparticle for Intraoperative Near-Infrared Fluorescence Imaging of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1,1'-Diethyl-4,4'-dicarbocyanine Iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered when using 1,1'-Diethyl-4,4'-dicarbocyanine iodide in research applications.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescence signal, which can be problematic for quantitative analysis and for imaging low-abundance targets where a strong and stable signal is crucial.[1]
Q2: What are the primary causes of photobleaching for cyanine dyes like this compound?
A2: The primary causes of photobleaching in cyanine dyes involve reactions with molecular oxygen in the excited triplet state of the dye.[3] This leads to the formation of reactive oxygen species (ROS) that can chemically modify and destroy the fluorophore's structure, rendering it non-fluorescent.[3] Factors such as high excitation light intensity and prolonged exposure times accelerate this process.
Q3: Can I use any antifade reagent with this compound?
A3: Not all antifade reagents are compatible with cyanine dyes. Some common antifade agents, such as those containing p-phenylenediamine (PPD), can react with and degrade cyanine molecules, leading to a loss of fluorescence. It is crucial to select an antifade reagent that is specifically tested and validated for use with cyanine dyes.
Q4: How can I minimize photobleaching during my experiments?
A4: Several strategies can be employed to minimize photobleaching:
-
Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[1] Neutral density filters can be used to attenuate the excitation light.[1]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light by using shorter camera exposure times and minimizing the time spent focusing on the sample.[1]
-
Use an Antifade Reagent: Employ a commercially available or homemade antifade mounting medium that is compatible with cyanine dyes.
-
Oxygen Scavenging: In some applications, using an oxygen scavenging system in the imaging buffer can reduce the formation of reactive oxygen species.
Q5: What is the difference between photobleaching and photoswitching in cyanine dyes?
A5: Photobleaching is an irreversible loss of fluorescence. In contrast, photoswitching is a reversible phenomenon where the fluorophore can be switched between a fluorescent "on" state and a non-fluorescent "dark" state by illumination with different wavelengths of light.[4] This process is often mediated by the formation of a transient adduct with a thiol-containing compound in the imaging buffer.[4]
Troubleshooting Guides
This section provides step-by-step guidance to address common photobleaching issues.
Issue 1: Rapid loss of fluorescence signal during image acquisition.
-
Possible Cause: High excitation light intensity.
-
Troubleshooting Step 1: Reduce the laser power or illumination intensity to the lowest level that provides a usable signal.
-
Troubleshooting Step 2: If available, insert a neutral density filter in the light path to attenuate the excitation light.[1]
-
-
Possible Cause: Prolonged exposure to excitation light.
-
Troubleshooting Step 1: Decrease the camera exposure time.
-
Troubleshooting Step 2: Minimize the time spent focusing on the sample before image acquisition.[1]
-
-
Possible Cause: Absence or ineffectiveness of an antifade reagent.
-
Troubleshooting Step 1: Ensure that a fresh, cyanine-compatible antifade reagent has been used in the mounting medium.
-
Troubleshooting Step 2: If preparing your own antifade medium, verify the concentration and quality of the active components.
-
Issue 2: Inconsistent fluorescence intensity between samples.
-
Possible Cause: Variable photobleaching due to inconsistent illumination.
-
Troubleshooting Step 1: Ensure that all samples are illuminated with the same intensity and for the same duration.
-
Troubleshooting Step 2: Create a photobleaching curve by imaging a control sample over time to quantify the rate of signal loss.[1] This curve can then be used to correct for photobleaching in experimental samples.
-
-
Possible Cause: Degradation of the dye.
-
Troubleshooting Step 1: Store the this compound stock solution protected from light and at the recommended temperature.
-
Troubleshooting Step 2: Prepare fresh dilutions of the dye for each experiment.
-
Data Presentation
Due to the limited availability of specific quantitative photobleaching data for this compound, the following table provides a summary of photophysical properties and typical photostability data for structurally similar near-infrared (NIR) heptamethine cyanine dyes. This information can serve as a general guideline.
| Parameter | Typical Value for NIR Heptamethine Cyanine Dyes | Notes |
| Maximum Absorption Wavelength (λmax) | 800 - 830 nm | |
| Maximum Emission Wavelength (λem) | 820 - 850 nm | |
| Molar Extinction Coefficient (ε) | > 200,000 M-1cm-1 | In organic solvents like ethanol or DMSO. |
| Photobleaching Quantum Yield (Φb) | 10-5 - 10-7 | Highly dependent on the local environment, oxygen concentration, and illumination intensity. |
| Fluorescence Lifetime (τ) | 0.5 - 1.5 ns |
Experimental Protocols
Protocol 1: Measurement of Photobleaching Rate
This protocol describes a method to quantify the rate of photobleaching for this compound in a microscopy experiment.
-
Sample Preparation: Prepare a sample stained with this compound and mount it in the desired imaging medium (with or without an antifade reagent).
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a laser or lamp for excitation (e.g., ~810 nm) and a suitable detector (e.g., a PMT or sCMOS camera).
-
Set the excitation intensity to a level that will be used for your experiments.
-
-
Image Acquisition:
-
Select a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images of the ROI at a constant frame rate (e.g., 1 frame per second) for a duration sufficient to observe significant photobleaching (e.g., 60-300 seconds).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an exponential function (single or double exponential) to determine the photobleaching time constant(s).
-
Protocol 2: Evaluation of Antifade Reagent Efficacy
This protocol allows for the comparison of different antifade reagents.
-
Sample Preparation: Prepare multiple identical samples stained with this compound. Mount each sample in a different mounting medium containing a distinct antifade reagent, including a control sample with no antifade agent.
-
Photobleaching Measurement: For each sample, perform the photobleaching rate measurement as described in Protocol 1, ensuring that the illumination conditions are identical for all samples.
-
Comparison: Compare the photobleaching time constants obtained for each antifade reagent. A longer time constant indicates a more effective antifade agent.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Caption: Troubleshooting workflow for rapid fluorescence signal loss.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DiOC2(3)) Staining: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DiOC2(3)) staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is DiOC2(3) and what is it used for?
A1: this compound, or DiOC2(3), is a lipophilic, cationic fluorescent dye used to measure membrane potential.[1][2][3] It is widely used in microbiology to assess bacterial membrane potential and in cell biology to monitor mitochondrial membrane potential in eukaryotic cells.[4][5][6]
Q2: How does DiOC2(3) work?
A2: DiOC2(3) accumulates in cells with a polarized membrane. In a monomeric state, it emits green fluorescence.[5] As the membrane potential increases, the dye aggregates and its fluorescence emission shifts to red.[5][7] This ratiometric shift (red/green fluorescence) provides a way to measure membrane potential that is largely independent of cell size.[8]
Q3: What are the typical excitation and emission wavelengths for DiOC2(3)?
A3: DiOC2(3) is typically excited by a 488 nm laser. The green monomer fluorescence is detected around 530 nm, while the red aggregate fluorescence is detected at higher wavelengths, often around 650 nm or using a longpass filter.[2][4]
Q4: Is DiOC2(3) toxic to cells?
A4: Yes, DiOC2(3) and the commonly used uncoupler CCCP are inhibitors of respiration and can be toxic to cells.[7][9][10] Stained cells are generally not culturable after exposure.[7][9][10]
Q5: Can I use DiOC2(3) in fixed cells?
A5: DiOC2(3) is a membrane potential-dependent dye, and its staining relies on an intact and energized cell membrane. Fixation and permeabilization disrupt the membrane, leading to a loss of the dye and signal.[11] Therefore, it is intended for use in live cells.[5]
Troubleshooting Guide
Problem 1: Weak or No Staining Signal
| Possible Cause | Suggested Solution |
| Incorrect Dye Concentration | The optimal DiOC2(3) concentration can vary significantly between cell types. For mammalian cells, a starting concentration of around 50 nM is recommended, while for bacteria, concentrations up to 30 µM may be necessary.[4][12][13] It is crucial to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions. |
| Insufficient Incubation Time | Incubate cells with DiOC2(3) for 15-30 minutes.[4][10] Shorter incubation times may not be sufficient for the dye to equilibrate across the membrane. |
| Suboptimal Incubation Temperature | For mammalian cells, incubation at 37°C is recommended to maintain membrane potential.[4] For bacteria, staining is often performed at room temperature.[12][13] |
| Low Cell Viability | Ensure that your cell population is healthy and viable before staining. Dead or dying cells will have a compromised membrane potential. |
| Incompatible Buffer Components | Avoid using buffers containing components like Tween® 20, azide, or thimerosal, as they can alter membrane potential.[10] Phosphate-buffered saline (PBS) is a commonly used buffer.[4][12] |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excessive Dye Concentration | Using a DiOC2(3) concentration that is too high can lead to non-specific binding and high background. Perform a concentration titration to find the lowest effective concentration. |
| Dye Aggregation in Staining Solution | Ensure the DiOC2(3) stock solution is properly dissolved and vortexed before adding to the cell suspension. |
| Insufficient Washing | For some applications, an optional wash step after staining can help to reduce background fluorescence from unbound dye.[4] |
| Autofluorescence | Include an unstained cell sample as a control to determine the level of cellular autofluorescence.[14] |
Problem 3: Difficulty Distinguishing Between Healthy and Depolarized Cells
| Possible Cause | Suggested Solution |
| Ineffective Depolarizing Agent | Use a positive control for membrane depolarization. Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) is a commonly used proton ionophore that dissipates the membrane potential.[4][7] A typical concentration for CCCP is 50 µM, but titration may be necessary for optimal results with your specific cell type.[4] |
| Incorrect Flow Cytometer Settings | Set the photomultiplier tube (PMT) voltages for the green and red channels so that the mean fluorescence of both signals is in the same channel for the depolarized (CCCP-treated) control.[12] This ensures that the red/green fluorescence ratio of depolarized cells is approximately 1.[12] |
| Lack of Compensation | When using DiOC2(3) in multicolor flow cytometry experiments, proper compensation is crucial to correct for spectral overlap between fluorochromes.[15] Use single-stained controls for each fluorochrome to set up the compensation matrix. |
Experimental Protocols
General Staining Protocol for Mammalian Cells (Flow Cytometry)
-
Cell Preparation: Resuspend cells in a warm buffer (e.g., PBS or cell culture medium) at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Control Preparation: For a depolarization control, add CCCP to a final concentration of 50 µM and incubate at 37°C for 5 minutes.[4]
-
Staining: Add DiOC2(3) to a final concentration of around 50 nM (this may need optimization).[4]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 environment for 15-30 minutes.[4]
-
Washing (Optional): Add 2 mL of warm buffer, centrifuge to pellet the cells, and resuspend in fresh buffer.[4]
-
Analysis: Analyze the cells on a flow cytometer using 488 nm excitation and appropriate filters for green (e.g., 530/30 nm) and red (e.g., 650 nm longpass) emission.[4]
General Staining Protocol for Bacteria (Flow Cytometry)
-
Cell Preparation: Dilute the bacterial culture in a suitable buffer (e.g., PBS) to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Control Preparation: For a depolarization control, add CCCP to a final concentration of 5 µM.[10]
-
Staining: Add DiOC2(3) to a final concentration of 30 µM.[10][12]
-
Incubation: Incubate at room temperature in the dark for 15-30 minutes.[10][12]
-
Analysis: Analyze the stained bacteria on a flow cytometer with 488 nm excitation, collecting both green and red fluorescence signals.[10]
Quantitative Data Summary
Table 1: Recommended Staining Parameters for DiOC2(3)
| Parameter | Mammalian Cells | Bacteria |
| DiOC2(3) Concentration | ~50 nM (titration recommended)[4] | 15-30 µM[12][13][16] |
| CCCP Concentration (Control) | ~50 µM[4] | 5 µM[10] |
| Incubation Time | 15-30 minutes[4] | 5-30 minutes[10][12][16] |
| Incubation Temperature | 37°C[4] | Room Temperature[12][13] |
| Cell Density | ~1 x 10^6 cells/mL[4] | ~1 x 10^5 - 1 x 10^6 cells/mL[12][16] |
Table 2: Spectral Properties of DiOC2(3)
| Property | Wavelength (nm) |
| Excitation Maximum | ~482 nm[4] |
| Emission Maximum (Monomer) | ~497 nm (Green)[4] |
| Emission (Aggregate) | >600 nm (Red)[8] |
Visual Guides
Caption: General workflow for DiOC2(3) staining and analysis.
Caption: Decision tree for troubleshooting weak DiOC2(3) staining.
References
- 1. DiOC2(3) iodide [3,3-Diethyloxacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. DiOC2(3) - Biotium [biotium.com]
- 6. interchim.fr [interchim.fr]
- 7. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]
- 13. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 1,1'-Diethyl-4,4'-dicarbocyanine iodide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1'-Diethyl-4,4'-dicarbocyanine iodide. The information is designed to address common issues encountered during experimental procedures involving this fluorescent dye.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my fluorescence signal weak or absent?
A weak or absent signal can stem from several factors:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of this compound.
-
Low Dye Concentration: The concentration of the dye may be too low for detection. It is crucial to perform a titration to determine the optimal concentration for your specific cell type and application.
-
Photobleaching: Cyanine dyes are susceptible to photobleaching, which is the light-induced degradation of the fluorophore. Minimize exposure to excitation light and consider using an anti-fade mounting medium.[1][2]
-
Suboptimal pH: The fluorescence of cyanine dyes can be pH-sensitive. Ensure your buffer system maintains a physiological pH.[2]
-
Dye Aggregation: At high concentrations or in certain buffers, this dye can form aggregates, which often have reduced fluorescence.
2. I'm observing high background or non-specific staining. What can I do?
High background can obscure your specific signal and lead to misinterpretation of results. Here are some common causes and solutions:
-
Excessive Dye Concentration: This is a frequent cause of non-specific binding. Titrate your dye to find the lowest concentration that still provides a specific signal.[3][4]
-
Hydrophobic Interactions: Cyanine dyes can non-specifically bind to hydrophobic cellular components. Include a blocking step with a protein-based blocker like bovine serum albumin (BSA) to reduce this.[5]
-
Insufficient Washing: Ensure adequate washing steps after dye incubation to remove unbound dye molecules.
-
Cellular Autofluorescence: Some cell types exhibit natural fluorescence. Always include an unstained control to assess the level of autofluorescence.[6]
-
Dye Aggregates: Aggregates can bind non-specifically to cellular structures. Prepare fresh dye solutions and consider using an anti-aggregation agent if the problem persists.
3. My signal is fading quickly during imaging (photobleaching). How can I prevent this?
Photobleaching is a common issue with fluorescent dyes. Here are several strategies to minimize it:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.[2] Neutral density filters can be used to attenuate the excitation light.[1][2]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light.[1] Use the camera's shortest possible exposure time and avoid continuous illumination.
-
Use Anti-fade Reagents: Mount your samples in a commercially available anti-fade mounting medium. These reagents scavenge reactive oxygen species that contribute to photobleaching.[2][7]
-
Image with a More Photostable Dye: If photobleaching remains a significant problem, consider using a more photostable alternative dye if one is suitable for your experimental needs.[1]
-
Oxygen Scavengers: For live-cell imaging, oxygen scavengers can be added to the imaging medium to reduce photobleaching.[2]
4. The dye appears to be forming aggregates in my stock solution or working solution. How can I prevent this?
Aggregation of cyanine dyes is a known issue that can lead to quenching of fluorescence and non-specific binding.[8]
-
Solvent Choice: Prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Working Solution Preparation: When preparing working solutions in aqueous buffers, it is crucial to dilute the stock solution while vortexing to ensure rapid and uniform dispersion. Avoid high concentrations of the dye in aqueous buffers.
-
Ionic Strength: High salt concentrations can sometimes promote aggregation.[9] If possible, test different buffer formulations.
-
Fresh Solutions: Prepare working solutions fresh before each experiment to minimize the chance of aggregation over time.
Quantitative Data Summary
| Parameter | Value | Solvent | Citation |
| Absorption Maximum (λmax) | ~650 nm | Methanol | |
| Emission Maximum (λmax) | ~670 nm | Methanol | |
| Molar Extinction Coefficient (ε) | >150,000 M⁻¹cm⁻¹ | Methanol |
Note: The exact spectral properties can vary depending on the solvent and local environment. It is always recommended to measure the spectra in your specific experimental buffer.
Experimental Protocols
General Protocol for Staining Adherent Cells in Culture
-
Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture until they reach the desired confluency.
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the range of 100 nM to 1 µM) in a pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS). The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Caption: General experimental workflow for staining cells with this compound.
Caption: Conceptual diagram of using a carbocyanine dye to assess mitochondrial membrane potential.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal with 1,1'-Diethyl-4,4'-dicarbocyanine iodide
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with the near-infrared fluorescent dye, 1,1'-Diethyl-4,4'-dicarbocyanine iodide. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize background fluorescence and enhance your signal-to-noise ratio for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic organic compound belonging to the cyanine dye family. It is characterized by its strong light absorption in the near-infrared (NIR) region of the spectrum.[1] Its primary applications include fluorescence microscopy, flow cytometry, and as a labeling agent for nucleic acids and proteins.[2]
Q2: What are the common causes of high background fluorescence when using this dye?
A2: High background fluorescence can stem from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components like lipofuscin, collagen, and NADH, which can be particularly problematic in aged or formalin-fixed tissues.
-
Non-specific Binding: The dye or antibody-dye conjugate may bind non-specifically to cellular components or the substrate.
-
Unbound Dye: Residual, unbound dye molecules that were not adequately washed away.
-
Fixation-Induced Fluorescence: Aldehyde fixatives like paraformaldehyde (PFA) can induce background fluorescence.[3]
Q3: Why is a near-infrared dye like this compound often recommended for reducing background?
A3: Many common sources of autofluorescence, such as those from flavins and lipofuscin, have broad emission spectra that are more pronounced in the blue, green, and yellow regions of the spectrum. By using a dye that excites and emits in the near-infrared range, you can often avoid the spectral overlap with these autofluorescent molecules, leading to a better signal-to-noise ratio.
Troubleshooting Guide: Reducing Background Fluorescence
This guide provides a systematic approach to identifying and mitigating sources of high background fluorescence in your experiments.
dot
Caption: A flowchart illustrating the decision-making process for troubleshooting high background fluorescence.
Issue 1: High Autofluorescence from Tissue or Cells
Symptoms:
-
Unstained control samples exhibit significant fluorescence.
-
Fluorescence is diffuse and not localized to the target structure.
Solutions:
-
Employ a Quenching Agent:
-
Sudan Black B: Effective at quenching lipofuscin autofluorescence. However, it may introduce a non-specific background in the far-red channels, so careful optimization is needed.
-
TrueBlack™ Lipofuscin Autofluorescence Quencher: A superior alternative that effectively quenches lipofuscin with less off-target background in the red and far-red spectra.[4]
-
-
Photobleaching:
-
Exposing the sample to a broad-spectrum light source before staining can reduce autofluorescence without affecting subsequent specific staining intensity.
-
Issue 2: Non-Specific Binding of the Dye or Antibody
Symptoms:
-
High background in stained samples that is absent in unstained controls.
-
Secondary antibody-only control shows high background.
Solutions:
-
Optimize the Blocking Step:
-
The choice of blocking buffer can significantly impact background levels. It is recommended to test different blocking agents to find the optimal one for your specific antibody and sample combination.
-
Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the same species as the secondary antibody, and commercially available blocking buffers formulated for fluorescent applications.[3]
-
-
Titrate Your Antibodies:
-
Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration to determine the optimal concentration that provides a strong signal with low background.
-
-
Improve Washing Steps:
-
Thorough washing is crucial to remove unbound antibodies. Increase the number and/or duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.
-
Data Presentation: Comparison of Background Reduction Strategies
| Method | Target of Reduction | Advantages | Disadvantages |
| Near-Infrared Dye | Autofluorescence | Avoids spectral overlap with common autofluorescent molecules. | Requires appropriate imaging equipment (filters and detectors). |
| Quenching Agents | Autofluorescence (Lipofuscin) | Highly effective for specific autofluorescent pigments. | Can introduce its own background if not used correctly. |
| Photobleaching | Autofluorescence | Does not affect specific probe fluorescence. | Can be time-consuming. |
| Optimized Blocking | Non-specific Binding | Reduces background from antibody binding. | The optimal blocking agent is antibody and sample-dependent. |
| Antibody Titration | Non-specific Binding | Reduces non-specific antibody binding and cost. | Requires initial optimization experiments. |
| Thorough Washing | Unbound Dye/Antibody | Simple and effective at removing unbound reagents. | Excessive washing can reduce specific signal. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with a Near-Infrared Dicarbocyanine Dye
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking buffers is recommended.
dot
Caption: A step-by-step workflow for a typical immunofluorescence staining protocol.
-
Sample Preparation: Prepare cultured cells on coverslips or tissue sections on slides.
-
Fixation: Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If the target is intracellular, permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.
Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
-
Perform the complete immunofluorescence staining protocol (Protocol 1).
-
After the final wash step, incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.
-
Briefly wash with 70% ethanol to remove excess Sudan Black B.
-
Wash thoroughly with PBS.
-
Mount and image as usual.
Note: The incubation time with Sudan Black B may need to be optimized to sufficiently quench autofluorescence without introducing excessive background.
References
- 1. PhotochemCAD | this compound [photochemcad.com]
- 2. news-medical.net [news-medical.net]
- 3. insights.oni.bio [insights.oni.bio]
- 4. TrueBlack Lipofuscin Autofluorescence Quencher, 20X in DMF | The Silva Casey Lab [casey-lab.com]
- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Technical Support Center: 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DilC1(5))
This technical support guide provides essential information on the stability, storage, and handling of 1,1'-Diethyl-4,4'-dicarbocyanine iodide, a fluorescent dye commonly used in life sciences research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[1][2] For long-term storage, -20°C is recommended.[3][4]
Q2: How should I store solutions of this compound?
A2: It is best to prepare solutions fresh for each use.[4] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles. Some commercial kits with the dye in DMSO recommend storage at 2-6°C and explicitly state not to freeze the solution.[5][6] Always refer to the manufacturer's specific instructions.
Q3: Is this compound sensitive to light?
A3: Yes, this dye is light-sensitive.[1][2] Both the solid compound and its solutions should be protected from light to prevent degradation.[7][8] Perform all handling and experimental steps with minimal light exposure.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3][9] Ethanol and methanol are also used as solvents for spectroscopic measurements.[8][10]
Q5: What are the excitation and emission maxima of this dye?
A5: The approximate excitation and emission maxima are 638 nm and 658 nm, respectively.[5][9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Improper storage: The dye may have degraded due to exposure to light, moisture, or improper temperature. | Ensure the dye has been stored correctly, protected from light and moisture. Use a fresh vial of the dye if degradation is suspected. |
| Incorrect filter set: The microscope or flow cytometer may not have the appropriate filters for the dye's excitation and emission wavelengths (Ex/Em: ~638/658 nm). | Verify that the instrument's filter sets are appropriate for detecting far-red fluorescence. Standard filters for Alexa Fluor 633 can often be used.[5] | |
| Low dye concentration: The concentration of the dye in the staining solution may be too low for detection. | Optimize the staining concentration. A typical starting concentration for mitochondrial membrane potential measurement is around 50 nM.[5] | |
| Cell death or unhealthy cells: The targeted cellular structures (e.g., mitochondria) may be compromised in unhealthy or dead cells, leading to a loss of signal. | Use healthy, viable cells for your experiments. Co-stain with a viability dye to distinguish between live and dead cells. | |
| High background fluorescence | Excess dye: The dye may not have been sufficiently washed out after staining. | Increase the number and duration of washing steps after staining to remove unbound dye. |
| Dye precipitation: The dye may have precipitated out of solution, leading to non-specific fluorescent aggregates. | Ensure the dye is fully dissolved in the solvent before adding it to your aqueous buffer. Avoid using overly high concentrations of the dye. | |
| Inconsistent staining between samples | Uneven dye distribution: The dye may not have been mixed thoroughly in the staining solution or applied evenly to the samples. | Ensure thorough mixing of the dye in the staining buffer before application. Ensure even coverage of the sample with the staining solution. |
| Variability in cell health: Differences in the health and metabolic state of cells between samples can affect dye uptake and staining patterns. | Ensure consistent cell culture conditions and use cells from the same passage number for all experimental replicates. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues with this compound staining.
Stability and Storage Conditions Summary
| Parameter | Solid Form | Solution Form |
| Recommended Storage Temp. | -20°C (long-term)[3][4] or as per manufacturer | -20°C (aliquots)[4] or 2-6°C (some commercial kits)[5][6] |
| Shelf Life | Up to 6 months with proper storage[4] | Up to 1 month at -20°C; same-day use is recommended[4] |
| Light Sensitivity | High; store protected from light[1][2] | High; protect from light during storage and use[7][8] |
| Moisture Sensitivity | Store in a dry environment in a tightly sealed container[1] | Use anhydrous solvents for stock solutions |
Experimental Protocol: Measurement of Mitochondrial Membrane Potential
This protocol provides a general guideline for using this compound to assess mitochondrial membrane potential in suspended cells via flow cytometry.
Materials:
-
This compound
-
Anhydrous DMSO
-
Suspension cells (e.g., Jurkat)
-
Cell culture medium or Phosphate-Buffered Saline (PBS)
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - optional, as a positive control for mitochondrial membrane depolarization
-
Flow cytometer with 633 nm excitation and far-red emission detection capabilities
Procedure:
-
Prepare a Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution (e.g., 10 µM) in anhydrous DMSO. Mix well until fully dissolved.
-
Store any unused stock solution in aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in warm cell culture medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
-
Positive Control (Optional):
-
For a positive control for mitochondrial depolarization, add CCCP to a sample of cells at a final concentration of 50 µM.
-
Incubate at 37°C for 5-10 minutes before adding the dye.[5]
-
-
Staining:
-
Analysis:
-
Analyze the stained cells by flow cytometry without washing. Use a 633 nm excitation laser and a far-red emission filter (e.g., 660/20 nm).
-
Healthy cells with polarized mitochondria will exhibit bright fluorescence, while cells with depolarized mitochondria (including the CCCP-treated control) will show a reduced fluorescence signal.
-
Note: This protocol is a general guideline. Optimal dye concentration and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Enzo Life Sciences DilC1(5) iodide (ultra pure) (100mg). CAS: 36536-22-8, | Fisher Scientific [fishersci.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MitoProbe™ DiIC1(5) Assay Kit - For Flow Cytometry - 100 Assays 100 kit | Buy Online [thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. gustavus.edu [gustavus.edu]
- 9. DiIC1(5) (1,1′-dimethyl-3,3,3′,3′-tetramethylindodicarbocyanine, iodide) - Biotium [biotium.com]
- 10. PhotochemCAD | this compound [photochemcad.com]
Technical Support Center: 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DiD) Imaging
Welcome to the technical support center for 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DiD) imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DiD)?
This compound (DiD) is a lipophilic carbocyanine dye commonly used for labeling cell membranes in fluorescence microscopy.[1][2] Its long hydrocarbon chains allow it to intercalate into the lipid bilayer, providing a stable and uniform fluorescent label on the cell surface. DiD is particularly useful for long-term cell tracking studies, both in vitro and in vivo, due to its low cytotoxicity and high retention within the membrane. It is well-excited by the 633 nm helium-neon laser and emits in the far-red spectrum, which helps to minimize autofluorescence from biological samples.[1]
Q2: What are the most common artifacts observed in DiD imaging?
The most frequently encountered artifacts in DiD imaging include:
-
Dye Aggregation and Precipitation: Formation of fluorescent puncta or crystals in the staining solution or on the cell surface.
-
Non-Specific Staining: Undesired labeling of cellular components other than the plasma membrane, or high background fluorescence.
-
Photobleaching: A gradual decrease in fluorescence intensity upon exposure to excitation light.
-
Phototoxicity: Light-induced damage to cells, which can affect cell viability and behavior.
-
Spectral Bleed-through: In multicolor imaging, the emission signal of DiD is detected in the channel of another fluorophore, or vice-versa.
Q3: How can I prevent DiD dye from aggregating?
Dye aggregation is a common issue with lipophilic dyes. To prevent this:
-
Proper Dissolving: Ensure the DiD stock solution, typically in DMSO or ethanol, is fully dissolved before further dilution.
-
Working Concentration: Use the lowest effective concentration of DiD. A typical starting point is 1-5 µM, but this should be optimized for your specific cell type and application.
-
Rapid Mixing: When preparing the working solution, ensure rapid and thorough mixing to prevent the formation of aggregates as the dye is diluted in an aqueous buffer.
-
Serum-Free Medium: For cell staining, it is often recommended to use a serum-free medium, as proteins in serum can contribute to dye aggregation.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common artifacts in DiD imaging.
Issue 1: Fluorescent Aggregates or Punctate Staining
Symptoms:
-
Bright, irregular fluorescent spots are visible in the image, often not associated with cell membranes.
-
Uneven, punctate staining on the cell surface instead of a smooth, uniform label.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Dye Precipitation | Prepare fresh working solutions for each experiment. Ensure the DMSO or ethanol stock is at room temperature and fully dissolved before dilution. Vortex the stock solution briefly before use. |
| High Dye Concentration | Perform a concentration titration to determine the optimal dye concentration that provides good signal-to-noise without aggregation. Start with a range of 0.5 µM to 5 µM. |
| Inadequate Mixing | When diluting the stock solution into your aqueous buffer or media, add the dye dropwise while vortexing or inverting the tube to ensure rapid and uniform dispersion. |
| Presence of Serum | Stain cells in a serum-free medium or buffer like PBS. If serum is necessary for cell viability, minimize the incubation time. |
Issue 2: High Background or Non-Specific Staining
Symptoms:
-
The background of the image is bright, reducing the contrast and making it difficult to distinguish stained cells.
-
Internal cellular structures appear to be stained, or there is diffuse fluorescence in the extracellular space.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Excess Dye | Thoroughly wash the cells with fresh, pre-warmed culture medium or buffer after staining to remove any unbound dye. Perform at least 2-3 wash steps. |
| Dye Entrapment | Ensure cells are in a single-cell suspension before staining to prevent dye from being trapped between cells. |
| Cell Debris | Use a healthy cell population. Dead cells and debris can non-specifically bind the dye, increasing background. Consider using a viability stain to exclude dead cells from analysis. |
| Autofluorescence | Use a far-red filter set appropriate for DiD to minimize the contribution of cellular autofluorescence, which is typically stronger in the green and yellow channels. |
Issue 3: Signal Fades Quickly (Photobleaching)
Symptoms:
-
Fluorescence intensity decreases noticeably during image acquisition, especially during time-lapse imaging.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that still provides an adequate signal. Use neutral density filters if available. |
| Long Exposure Times | Use the shortest possible exposure time for your camera. If the signal is too weak, consider increasing the camera gain. |
| Excessive Scanning | For confocal microscopy, minimize the number of scans and the dwell time per pixel. For time-lapse imaging, increase the interval between acquisitions. |
| Oxygen Scavengers | For fixed-cell imaging, use an anti-fade mounting medium. For live-cell imaging, specialized live-cell imaging solutions with oxygen scavengers can be used, but their compatibility with your cells should be tested. |
Issue 4: Cell Health is Compromised (Phototoxicity)
Symptoms:
-
Cells show morphological changes, such as blebbing, rounding up, or detachment, after imaging.
-
Reduced cell motility, proliferation, or viability in imaged cells compared to controls.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Light Dose | This is the primary cause of phototoxicity. Reduce the overall light exposure by lowering the excitation intensity, shortening the exposure time, and reducing the frequency of image acquisition. |
| Dye Concentration | Although DiD generally has low cytotoxicity, high concentrations can be detrimental. Use the lowest effective concentration determined from your titration experiments. |
| Wavelength of Light | Shorter wavelengths of light are generally more phototoxic. DiD's excitation in the far-red is advantageous, but high-intensity light can still cause damage. |
Issue 5: Spectral Bleed-through in Multicolor Imaging
Symptoms:
-
Signal from DiD is detected in another channel (e.g., the red channel for a red fluorescent protein).
-
Signal from another fluorophore is detected in the far-red channel for DiD.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Spectral Overlap | Choose fluorophores with minimal spectral overlap with DiD. Use a fluorescence spectra viewer tool to check for potential bleed-through. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters are appropriate for each fluorophore and are designed to minimize crosstalk.[3] |
| Sequential Imaging | If your microscope allows, acquire images for each channel sequentially rather than simultaneously. This can significantly reduce bleed-through. |
| Linear Unmixing | For confocal microscopy, spectral imaging and linear unmixing can be used to computationally separate the signals from different fluorophores. |
Experimental Protocols
Protocol 1: Staining of Adherent Cells with DiD
-
Cell Preparation: Culture adherent cells on sterile glass coverslips or in imaging-compatible plates until they reach the desired confluency.
-
Prepare DiD Working Solution:
-
Allow the DiD stock solution (typically 1-5 mM in DMSO or ethanol) to warm to room temperature.
-
Dilute the stock solution to a final working concentration of 1-5 µM in a serum-free medium or PBS. For example, add 1 µL of a 1 mM stock solution to 1 mL of medium for a final concentration of 1 µM. Vortex immediately to ensure proper mixing.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the DiD working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 2 to 20 minutes at 37°C. The optimal time should be determined empirically for your cell type.
-
-
Washing:
-
Aspirate the DiD working solution.
-
Wash the cells 2-3 times with pre-warmed complete culture medium (containing serum). Each wash should be for at least 5 minutes to ensure the removal of unbound dye.
-
-
Imaging: The cells are now ready for imaging. Use an appropriate filter set for DiD (Excitation/Emission: ~644/665 nm).
Protocol 2: Staining of Suspension Cells with DiD
-
Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes. Resuspend the cell pellet in a serum-free medium or PBS at a concentration of 1 x 10^6 cells/mL.
-
Prepare DiD Working Solution: Prepare as described in Protocol 1.
-
Staining:
-
Add the cell suspension to an equal volume of the 2X DiD working solution (to achieve a final 1X concentration) and mix gently.
-
Incubate for 2 to 20 minutes at 37°C, with occasional gentle agitation.
-
-
Washing:
-
Centrifuge the stained cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in pre-warmed complete culture medium.
-
Repeat the centrifugation and resuspension steps for a total of 2-3 washes.
-
-
Imaging: Resuspend the final cell pellet in the desired medium for imaging.
Visual Troubleshooting and Process Flow
The following diagrams illustrate the troubleshooting workflow for common DiD imaging artifacts and a general experimental workflow.
Caption: Troubleshooting workflow for common DiD imaging artifacts.
Caption: General experimental workflow for DiD cell labeling and imaging.
Potential Impact of Artifacts on Signaling Pathway Analysis
Caption: Potential interference of imaging artifacts with RTK signaling analysis.
Explanation of the Diagram:
-
Misinterpretation of Receptor Clustering: Non-specific staining or dye aggregates could be mistaken for ligand-induced receptor dimerization or clustering, a key step in RTK activation. This could lead to a false-positive interpretation of pathway activation.
-
Altered Cellular Behavior: Phototoxicity can induce stress responses in cells, which may activate signaling pathways unrelated to the one under investigation or inhibit the pathway of interest. This can confound the interpretation of the cellular response.
By following the troubleshooting guides and being aware of the potential impact of artifacts, researchers can improve the quality and reliability of their DiD imaging data.
References
Improving signal-to-noise ratio with 1,1'-Diethyl-4,4'-dicarbocyanine iodide
Welcome to the technical support center for 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DDCI-4). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio when using this near-infrared (NIR) fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as DDCI-4, is a synthetic organic compound belonging to the cyanine dye family.[1][2] It is characterized by its strong light absorption and fluorescence in the near-infrared (NIR) region of the spectrum.[2] Its ability to bind to proteins and nucleic acids makes it a valuable tool in various biological applications, including fluorescence microscopy and flow cytometry.[1]
Q2: What are the main advantages of using a near-infrared (NIR) dye like DDCI-4?
A2: NIR dyes offer several advantages for biological imaging. The primary benefit is reduced background autofluorescence from cells and tissues, which is more prevalent at shorter wavelengths (UV-visible). This lower background leads to a significantly improved signal-to-noise ratio. Additionally, NIR light can penetrate deeper into biological tissues compared to visible light, enabling imaging of deeper structures.
Q3: How should I store and handle this compound?
A3: DDCI-4 should be stored as a solid in a cool, dry, and dark place. For experimental use, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution should also be stored protected from light, and for long-term storage, it is advisable to aliquot and freeze it to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the optimal concentration of DDCI-4 for my experiment?
A4: The optimal concentration can vary significantly depending on the application (e.g., cell staining, protein labeling), the specific cell type or sample, and the instrumentation being used. It is highly recommended to perform a concentration titration to determine the ideal concentration that provides bright, specific staining with minimal background.[3] Over-staining can lead to increased background and potential artifacts.
Troubleshooting Guide
Users may encounter several issues that can affect the signal-to-noise ratio when working with this compound. This guide provides solutions to common problems.
Problem 1: Low Fluorescence Signal
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | Perform a titration experiment to find the optimal dye concentration. Start with a range around the suggested concentration for similar applications. |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the spectral properties of DDCI-4 (see Data Presentation section). |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Consider using an anti-fade mounting medium for fixed samples. |
| Poor Dye Solubility/Aggregation | Ensure the dye is fully dissolved in the stock solution before diluting in aqueous buffers. Aggregation can be more pronounced in aqueous solutions; minimize the time the dye is in the final working buffer before use. |
| Solvent Effects | The fluorescence quantum yield of cyanine dyes can be highly dependent on the solvent environment. The polarity of the solvent can affect the emission intensity.[4][5] If possible, ensure the final imaging medium is compatible with maintaining good fluorescence. |
Problem 2: High Background Noise
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Increase the number and duration of washing steps after dye incubation to thoroughly remove any unbound dye molecules.[3] |
| Non-specific Binding | Incorporate a blocking step in your protocol before adding the dye. Common blocking agents include bovine serum albumin (BSA) or commercially available background suppressors.[6] |
| Autofluorescence | Although less of an issue in the NIR range, some tissues or cells may still exhibit autofluorescence.[7][8] Ensure you have an unstained control sample to assess the level of autofluorescence. |
| Contaminated Buffers or Media | Use fresh, high-quality buffers and imaging media. Some media components can be fluorescent. Consider using a medium specifically designed for fluorescence imaging.[3] |
Problem 3: Dye Aggregation
| Potential Cause | Recommended Solution |
| High Dye Concentration | Use the lowest effective concentration of the dye, as determined by titration. |
| Aqueous Environment | Cyanine dyes have a tendency to aggregate in aqueous solutions, which can quench fluorescence. Prepare fresh dilutions of the dye in your working buffer immediately before use. Avoid storing the dye in aqueous solutions for extended periods. |
| Ionic Strength of Buffer | The ionic strength of the buffer can sometimes influence dye aggregation. If you suspect this is an issue, you may need to test different buffer formulations. |
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Spectroscopic Properties
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | 818 nm | Ethanol |
| Molar Extinction Coefficient (ε) | 213,000 M-1cm-1 | Ethanol |
| Fluorescence Quantum Yield (ΦF) | 0.033 | DMSO |
Data sourced from PhotochemCAD.[9]
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C27H27IN2 |
| Molecular Weight | 506.42 g/mol |
| Appearance | Solid |
| CAS Number | 18300-31-7 |
Data sourced from various chemical suppliers.
Experimental Protocols
This section provides a general protocol for staining cells with this compound for fluorescence microscopy. Note: This is a starting point and may require optimization for your specific cell type and experimental setup.
Protocol: Staining of Adherent Cells for Fluorescence Microscopy
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the nM to low µM range, to be optimized) in a warm, serum-free cell culture medium or an appropriate buffer (e.g., PBS).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C, protected from light. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm PBS to remove unbound dye.
-
-
Imaging:
-
Add fresh, warm imaging medium (preferably one with reduced background fluorescence) to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate NIR filter sets (e.g., Excitation: ~780-820 nm, Emission: ~830-870 nm).
-
Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to using this compound.
Caption: Troubleshooting workflow for improving signal-to-noise ratio.
Caption: General experimental workflow for cell staining with DDCI-4.
References
- 1. Buy this compound | 18300-31-7 [smolecule.com]
- 2. This compound | 18300-31-7 | Benchchem [benchchem.com]
- 3. PhotochemCAD | Cyanine Dyes [photochemcad.com]
- 4. Ultraviolet - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. leadingedgeonly.com [leadingedgeonly.com]
- 7. selectscience.net [selectscience.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PhotochemCAD | this compound [photochemcad.com]
Cell viability issues with 1,1'-Diethyl-4,4'-dicarbocyanine iodide staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with 1,1'-Diethyl-4,4'-dicarbocyanine iodide staining.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures involving this compound.
Problem 1: High Background Fluorescence Obscuring Signal
Question: My images have high background fluorescence, making it difficult to distinguish stained cells from the background. What could be the cause and how can I fix it?
Answer: High background fluorescence is a common issue in fluorescence microscopy. Here are the potential causes and solutions:
| Potential Cause | Recommended Solution |
| Excess Dye Concentration | Optimize the staining concentration by performing a titration. Start with a low concentration and incrementally increase it to find the optimal signal-to-noise ratio. |
| Dye Aggregation | Prepare fresh dye solutions for each experiment. Sonication of the stock solution before dilution can help break up aggregates. Use a phosphate-buffered saline (PBS) with low concentrations of detergents like Tween 20 to reduce aggregation. |
| Autofluorescence of Cells or Media | Image cells in a phenol red-free medium. Include an unstained control to assess the level of cellular autofluorescence. If autofluorescence is high, consider using a dye with a different excitation/emission spectrum. |
| Non-specific Binding | Increase the number and duration of wash steps after staining to remove unbound dye. Include a blocking step with a suitable agent like bovine serum albumin (BSA) before staining. |
| Contaminated Optics | Clean the microscope objective and other optical components according to the manufacturer's instructions. |
Problem 2: Weak or No Fluorescent Signal
Question: I am not observing any fluorescent signal, or the signal is very weak in my stained cells. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be frustrating. Consider the following possibilities:
| Potential Cause | Recommended Solution |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (refer to the dye's specifications). |
| Photobleaching | Minimize the exposure time and excitation light intensity. Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, acquire images at longer intervals. |
| Low Dye Concentration | The staining concentration may be too low. Perform a concentration titration to determine the optimal staining concentration for your cell type. |
| Cell Death or Poor Health | Ensure that the cells are healthy and viable before staining. Use a positive control of cells known to stain well. |
| Incorrect Staining Protocol | Review the staining protocol for any deviations. Ensure the incubation time and temperature are appropriate. |
Problem 3: Evidence of High Cell Toxicity/Death After Staining
Question: I am observing a significant increase in cell death after staining with this compound, even in my control group. How can I mitigate this?
Answer: Cyanine dyes, including this compound, can exhibit cytotoxicity and phototoxicity. Here’s how to address this:
| Potential Cause | Recommended Solution |
| Cytotoxicity of the Dye | Reduce the staining concentration to the lowest effective level. Minimize the incubation time with the dye. |
| Phototoxicity | Use the lowest possible excitation light intensity and exposure time. Use neutral density filters to attenuate the excitation light. Acquire images less frequently in time-lapse experiments. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the dye, ensure the final concentration in the cell culture medium is non-toxic (typically <0.1%). |
| Compromised Cell Health | Ensure cells are healthy and not stressed before the experiment. Plate cells at an appropriate density. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol provides a general guideline. Optimization of dye concentration and incubation time is crucial for each cell type and experimental condition.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Live cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO or ethanol to make a 1-5 mM stock solution. Store the stock solution protected from light at -20°C.
-
Prepare a Working Solution: Dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the working solution of the dye to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye.
-
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for the dye.
Quantitative Data
Due to the limited publicly available cytotoxicity data specifically for this compound across a wide range of cell lines, a comprehensive table of IC50 values cannot be provided at this time. Researchers are strongly encouraged to perform their own cytotoxicity assays (e.g., MTT, XTT, or real-time viability assays) to determine the optimal non-toxic concentration for their specific cell line and experimental conditions. The hazardous nature of this compound, as indicated by safety data sheets, suggests that cytotoxicity is a significant consideration.[1][2]
Signaling Pathways and Workflows
Experimental Workflow for Assessing Cell Viability
The following diagram illustrates a typical workflow for assessing cell viability after staining with this compound.
Caption: A typical experimental workflow for cell viability assessment.
Potential Mechanism of Cyanine Dye-Induced Apoptosis
Cyanine dyes can induce apoptosis, primarily through the intrinsic pathway initiated by mitochondrial stress.
Caption: Intrinsic pathway of apoptosis induced by cyanine dyes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell staining?
A1: this compound is a lipophilic cationic dye. Its positive charge facilitates its accumulation in mitochondria, which have a negative membrane potential. This accumulation is dependent on the mitochondrial membrane potential, making it a useful indicator of mitochondrial health and cell viability. A decrease in mitochondrial membrane potential in apoptotic or unhealthy cells will result in reduced dye accumulation and therefore, a weaker fluorescent signal.
Q2: Can I use this compound for fixed-cell staining?
A2: This dye is primarily used for live-cell imaging as its accumulation is dependent on the active mitochondrial membrane potential. Fixation disrupts this potential, leading to a loss of specific staining. For fixed-cell applications, other nuclear or cellular stains are more appropriate.
Q3: How should I store the this compound stock solution?
A3: The powdered form of the dye should be stored at room temperature, protected from light. Once dissolved in a solvent like DMSO or ethanol, the stock solution should be stored at -20°C and protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the safety precautions I should take when handling this dye?
A4: this compound is classified as hazardous.[1][2] It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Q5: Are there any common artifacts to be aware of with this dye?
A5: Yes, two common artifacts are dye aggregation and phototoxicity. Aggregation can lead to punctate, non-specific staining and can be minimized by using fresh solutions and appropriate buffers. Phototoxicity, or light-induced cell damage, can be reduced by minimizing the intensity and duration of light exposure during imaging.
References
1,1'-Diethyl-4,4'-dicarbocyanine iodide aggregation problems and solutions
Welcome to the technical support center for 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DDI). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this fluorescent dye, with a particular focus on aggregation problems and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDI)?
A1: this compound is a synthetic organic compound belonging to the cyanine dye family. It is characterized by a long polymethine chain that allows for strong light absorption in the near-infrared region of the electromagnetic spectrum. Its fluorescence properties make it a valuable tool in various biological and analytical applications, including fluorescence microscopy and flow cytometry.
Q2: What are the primary solvents for dissolving DDI?
A2: DDI is typically dissolved in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). While it has some solubility in these solvents, aggregation can still occur, especially at higher concentrations and in the presence of water.
Q3: What is aggregation and why is it a problem for DDI?
A3: Aggregation is the self-association of dye molecules to form dimers, trimers, and higher-order structures. For DDI, aggregation is a significant issue as it can lead to:
-
Fluorescence Quenching: Aggregates often have significantly lower fluorescence quantum yields compared to the monomeric form, leading to weak or undetectable signals.
-
Spectral Shifts: Aggregation causes changes in the absorption and emission spectra. H-aggregates typically exhibit a blue-shift (shift to shorter wavelengths), while J-aggregates show a red-shift (shift to longer wavelengths) in the absorption spectrum. These shifts can interfere with experimental measurements and lead to incorrect data interpretation.
-
Precipitation: At high concentrations, aggregates can precipitate out of solution, leading to a loss of usable dye and potentially clogging fluidic systems.
Q4: What factors promote the aggregation of DDI?
A4: Several factors can induce or enhance the aggregation of DDI and other cyanine dyes:
-
High Concentration: The likelihood of aggregation increases with dye concentration.
-
Solvent Polarity: High polarity solvents, especially water, can promote the aggregation of hydrophobic dye molecules.
-
Presence of Salts: Increased ionic strength from the addition of salts can screen the electrostatic repulsion between dye molecules, facilitating aggregation.
-
Low Temperature: Decreasing the temperature can enhance the stability of aggregates.
-
Presence of Macromolecules: Biopolymers like DNA and proteins can act as templates, promoting the aggregation of DDI on their surfaces.
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
Possible Cause: Aggregation-caused quenching.
Solutions:
-
Dilute the Solution: The simplest approach is to dilute the DDI solution to a concentration where the monomeric form is favored.
-
Optimize Solvent Composition:
-
Increase the proportion of organic solvent (e.g., ethanol, methanol, or DMSO) in aqueous solutions. An increase in methanol, for instance, can improve the solubility of cyanine dyes and prevent aggregation.
-
For applications requiring aqueous buffers, prepare a concentrated stock solution of DDI in pure, high-quality DMSO and then dilute it rapidly into the aqueous buffer immediately before use.
-
-
Use Disaggregating Agents:
-
Surfactants: Non-ionic or ionic surfactants can be used to disrupt aggregates. For example, surfactants at concentrations above their critical micelle concentration (CMC) can encapsulate the dye molecules, favoring the monomeric state and enhancing fluorescence.
-
It is important to test different types of surfactants and a range of concentrations to find the optimal conditions for your specific application, as the choice of surfactant can depend on the charge of the dye and the experimental system.
-
-
Control Temperature: If experimentally feasible, increasing the temperature can sometimes help to break up aggregates.
Issue 2: Unexpected Shifts in Absorption or Emission Spectra
Possible Cause: Formation of H- or J-aggregates.
Solutions:
-
Spectroscopic Analysis:
-
Measure the absorption spectrum of your DDI solution. A new peak appearing at a shorter wavelength than the monomer peak (around 818 nm in ethanol) suggests the formation of H-aggregates. A new, sharp peak at a longer wavelength is indicative of J-aggregates.
-
-
Solvent Titration:
-
Perform a solvent titration by gradually adding a good solvent (e.g., methanol or ethanol) to an aqueous solution of DDI while monitoring the absorption spectrum. The disappearance of the aggregate bands and the corresponding increase in the monomer band will confirm that the spectral shifts are due to aggregation.
-
-
Follow Solutions for Issue 1: The same strategies to reduce aggregation for fluorescence quenching (dilution, solvent optimization) will also help to restore the expected monomeric spectrum.
Issue 3: Precipitate Formation in the DDI Solution
Possible Cause: Extensive aggregation leading to insolubility.
Solutions:
-
Sonication: Briefly sonicate the solution to help break up larger aggregates and redissolve the precipitate. This should be followed by one of the preventive measures below.
-
Filtration: If sonication is not effective, filter the solution through a 0.22 µm filter to remove the precipitate. Be aware that this will lower the effective concentration of the dye in your solution.
-
Re-evaluation of Stock Solution Preparation:
-
Ensure that the initial stock solution is prepared in a high-quality, anhydrous organic solvent.
-
Store stock solutions in the dark and at a low temperature to minimize degradation and precipitation over time. However, be mindful that low temperatures can sometimes promote aggregation, so it is crucial to allow the solution to return to room temperature and vortex it before use.
-
Quantitative Data
The following table summarizes key quantitative data for this compound in its monomeric form. Data for aggregated species is highly dependent on the specific experimental conditions.
| Parameter | Value | Solvent | Citation |
| Absorption Maximum (λmax) | 818 nm | Ethanol | [1] |
| Molar Absorptivity (ε) | 213,000 M⁻¹cm⁻¹ | Ethanol | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.033 | DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of a Monomeric DDI Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, spectroscopy-grade Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Weigh out the desired amount of DDI powder in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution.
-
Centrifuge the tube briefly to pellet any undissolved microparticles.
-
Carefully transfer the supernatant to a new, clean, and dry storage tube.
-
Store the stock solution protected from light at 4°C or -20°C for long-term storage.
-
Before use, allow the stock solution to warm to room temperature and vortex it briefly.
-
Protocol 2: UV-Vis Spectroscopic Analysis of DDI Aggregation
-
Materials:
-
DDI stock solution (e.g., 1 mM in DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of the DDI stock solution in the aqueous buffer. It is recommended to start with a high dilution (e.g., 1 µM) and gradually increase the concentration.
-
For each concentration, acquire the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 500-900 nm).
-
Observe the changes in the absorption spectrum as a function of concentration.
-
At very low concentrations, a single peak corresponding to the monomer should be observed.
-
As the concentration increases, look for the appearance of new absorption bands or shifts in the main peak, which indicate the onset of aggregation.
-
-
To confirm that spectral changes are due to aggregation in an aqueous environment, perform a control experiment where the dilutions are made in a pure organic solvent like ethanol. In this case, the spectral shape should remain relatively constant, and the absorbance should follow the Beer-Lambert law.
-
Visualizations
Caption: Factors influencing the aggregation of DDI.
References
Effect of pH on 1,1'-Diethyl-4,4'-dicarbocyanine iodide fluorescence
Welcome to the technical support center for 1,1'-Diethyl-4,4'-dicarbocyanine iodide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a fluorescent dye belonging to the cyanine family.[1] It is primarily used as a fluorescent probe in various scientific and industrial applications, including biological research for staining and imaging.[1] Its specific absorption and emission wavelengths make it suitable for studying membrane potential and ion transport in living cells.[1]
Q2: How does pH affect the fluorescence of this compound?
The fluorescence of cyanine dyes like this compound can be significantly influenced by the pH of the solution. This is often due to pH-dependent aggregation of the dye molecules.[2][3] Changes in pH can alter the charge and lipophilicity of the dye, leading to the formation of aggregates (dimers or higher-order structures) which often have different fluorescent properties compared to the monomeric form.[3] Generally, aggregation can lead to fluorescence quenching or a shift in the emission spectrum.
Q3: What is dye aggregation and why is it important?
Dye aggregation is the process where individual dye molecules associate to form dimers or larger aggregates.[2] The formation of these aggregates is dependent on factors such as dye concentration, ionic strength, solvent polarity, and pH.[2] Aggregation is a critical consideration as it can lead to significant changes in the absorption and emission spectra, as well as the fluorescence quantum yield. For instance, the formation of H-aggregates typically results in a blue-shift of the absorption band and fluorescence quenching, while J-aggregates are characterized by a red-shifted, narrow absorption band and often enhanced fluorescence.
Q4: Can I use this compound as a pH indicator?
While the fluorescence of this compound is sensitive to pH, it may not be ideal as a direct ratiometric pH indicator in the same way that specifically designed pH-sensitive dyes are. However, its pH-dependent fluorescence properties could be exploited in certain applications where a change in fluorescence in response to a pH change is the desired outcome. The relationship between pH and fluorescence intensity may not be linear and could be influenced by other factors in the experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | pH-induced aggregation and quenching: The pH of your buffer may be promoting the formation of non-fluorescent or weakly fluorescent dye aggregates.[2] | Optimize buffer pH: Prepare a series of buffers with varying pH values to determine the optimal pH for your application. Start with a neutral pH (e.g., 7.4) and test a range of acidic and basic conditions. Lower dye concentration: High concentrations can promote aggregation.[2] Try diluting the dye stock solution. |
| Inconsistent fluorescence readings | pH instability: The pH of the sample may be changing over time, leading to fluctuating fluorescence. | Use a stable buffer: Ensure your buffer has sufficient buffering capacity to maintain a constant pH throughout the experiment. Check for CO2 absorption: If working with basic solutions, be mindful of CO2 from the atmosphere dissolving and lowering the pH. |
| Unexpected shifts in emission wavelength | Formation of different aggregate species: Different types of aggregates (e.g., H- or J-aggregates) can form at different pH values, each with a unique emission spectrum. | Characterize the spectrum: Run a full emission scan at different pH values to identify the emission maxima of the different species. Control aggregation: Adjusting the pH, ionic strength, or dye concentration can help to favor the formation of a single species.[2] |
| Precipitation of the dye | Low solubility at a particular pH: The solubility of the dye may be pH-dependent. | Adjust pH: Test the solubility of the dye in a range of pH buffers. Use a co-solvent: In some cases, adding a small amount of an organic solvent like DMSO or ethanol can improve solubility.[4] |
Experimental Protocols
Protocol: Determining the Effect of pH on Fluorescence Intensity
This protocol outlines a method to systematically investigate the influence of pH on the fluorescence of this compound.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO)
- A set of buffers with a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, borate buffer for pH 8-10)
- Spectrofluorometer
- Cuvettes
2. Procedure:
- Prepare a stock solution: Dissolve a known amount of this compound in DMSO to create a concentrated stock solution (e.g., 1 mM).
- Prepare working solutions: For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration in the low micromolar range (e.g., 1 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the measurement.
- Equilibration: Allow the working solutions to equilibrate for a set amount of time (e.g., 15-30 minutes) at a constant temperature.
- Fluorescence Measurement:
- Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the dye (around 650 nm, but this should be confirmed experimentally).
- Record the emission spectrum over a relevant range (e.g., 660-800 nm).
- Record the fluorescence intensity at the emission maximum.
- Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH.
3. Visualization of the Experimental Workflow:
Experimental workflow for pH effect determination.
Data Presentation
The following table provides an example of how to present the quantitative data from the experiment described above. Please note that these are illustrative values.
| pH | Relative Fluorescence Intensity (a.u.) |
| 4.0 | 250 |
| 5.0 | 480 |
| 6.0 | 750 |
| 7.0 | 980 |
| 8.0 | 820 |
| 9.0 | 610 |
| 10.0 | 450 |
Signaling Pathways and Logical Relationships
The relationship between pH and the fluorescence of this compound is primarily governed by the equilibrium between its monomeric and aggregated states. This relationship can be visualized as follows:
Logical relationship between pH, dye state, and fluorescence.
References
Validation & Comparative
A Comparative Guide to Cyanine Dyes: 1,1'-Diethyl-4,4'-dicarbocyanine iodide in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical step in experimental design. Cyanine dyes, a versatile class of synthetic dyes, are widely employed for their strong absorption and fluorescence properties, particularly in the red and near-infrared (NIR) regions of the spectrum. This guide provides an objective comparison of 1,1'-Diethyl-4,4'-dicarbocyanine iodide against other commonly used cyanine dyes, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a synthetic organic compound belonging to the cyanine dye family.[1] It is characterized by its intense color and high molar absorptivity.[1] This dye is noted for its biological applications as a fluorescent probe, often used in fluorescence microscopy and flow cytometry to bind to nucleic acids and proteins, aiding in the visualization of cellular structures and processes.[1]
Comparison of Physicochemical and Spectroscopic Properties
The performance of a fluorescent dye is dictated by its physicochemical and spectroscopic properties. The following table summarizes key quantitative data for this compound and other popular cyanine dyes, including the DiI, DiO, DiD, and DiR family, as well as the Cy dye series (Cy3, Cy5, and Cy7).
| Dye | Molecular Weight ( g/mol ) | Max Absorption (λmax, nm) | Emission Maximum (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | 506.42[2] | 814 - 818[1][2] | Not specified | 213,000 cm⁻¹M⁻¹ at 818 nm[1] | Not specified |
| DiO (DiOC18(3)) | 881.7 | 484[3] | 501[3] | Not specified | DMSO[3] |
| DiI (DiIC18(3)) | 961.32 | 549[3] | 565[3] | Not specified | DMSO[3] |
| DiD (DiIC18(5)) | 959.91 | 644[3] | 663[3] | Not specified | DMSO[3] |
| DiR (DiIC18(7)) | 1013.39 | 748[3] | 780[3] | Not specified | DMSO[3] |
| Cy3 | Varies by derivative | ~550[] | ~570[] | High[] | Not specified |
| Cy5 | Varies by derivative | ~650[5] | ~660[6] | High[] | Not specified |
| Cy7 | Varies by derivative | ~750[] | ~773[] | High[] | Not specified |
Note: The fluorescence properties of cyanine dyes can be highly dependent on their environment. The values presented are generally in organic solvents or when incorporated into membranes.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for common applications of cyanine dyes.
Cell Membrane Labeling with Lipophilic Carbocyanine Dyes (DiI, DiO, DiD, DiR)
This protocol is adapted for labeling cells in suspension.
Materials:
-
DiI, DiO, DiD, or DiR dye
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell suspension at 1 x 10⁶ cells/mL
Procedure:
-
Prepare a stock solution: Dissolve the chosen dye in DMSO or EtOH to a final concentration of 1-5 mM.
-
Prepare a working solution: Dilute the stock solution in a suitable buffer to the desired staining concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Stain the cells: Add the working solution to the cell suspension.
-
Incubate: Incubate the cells for 20-30 minutes at 37°C.
-
Wash: Centrifuge the cell suspension and remove the supernatant. Resuspend the cell pellet in fresh, warm medium to remove excess dye. Repeat the wash step 2-3 times.
-
Analysis: The labeled cells can be analyzed by fluorescence microscopy or flow cytometry.[3]
In Vivo Imaging with Cy7 in a Mouse Model
This protocol provides a general guideline for in vivo imaging.
Materials:
-
Cy7 or Cy7-labeled molecule
-
DMSO
-
Anesthetic (e.g., 2% sodium pentobarbital)
-
SPF BALB/C nude mice (6-8 weeks old)
-
In vivo imaging system
Procedure:
-
Animal preparation: Anesthetize the mouse by intraperitoneal injection of 2% sodium pentobarbital (215 mg/kg).[7]
-
Dye preparation: Dilute the Cy7 or Cy7-labeled molecule with DMSO.
-
Injection: Inject 200 µL (0.5 mg/g) of the dye solution into the tail vein of the anesthetized mouse.[7]
-
Imaging: Place the mouse in the prone position within the imaging system.[7] Capture fluorescence images at regular intervals (e.g., every 5 minutes) to analyze the biodistribution of the fluorescent agent.[7]
-
Detection Parameters (typical for Cy7):
-
Ex vivo analysis (optional): After in vivo imaging, organs can be dissected for further imaging to confirm the biodistribution.[7]
Performance Comparison and Applications
The choice of a cyanine dye depends heavily on the specific application and the instrumentation available.
Lipophilic Tracers (DiI, DiO, DiD, DiR): This family of dyes is characterized by its lipophilicity, making them excellent agents for labeling cell membranes and other hydrophobic structures.[3] They are weakly fluorescent in aqueous environments but become highly fluorescent when incorporated into lipid bilayers.[3] This property makes them ideal for tracking cell movement in culture or in vivo, as they tend to be retained within the membranes of labeled cells. The different spectral properties of DiO (green), DiI (orange), DiD (red), and DiR (far-red) allow for multicolor imaging.[3][8] DiR, with its emission in the near-infrared range, is particularly useful for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of light at these wavelengths.[3][8]
Cy Dye Series (Cy3, Cy5, Cy7): The Cy dyes are a versatile group of fluorescent labels that can be conjugated to a wide range of biomolecules, including proteins and nucleic acids.[] Cy3 and Cy5 are a popular pair for fluorescence resonance energy transfer (FRET) studies.[] However, it is important to note that the fluorescence of some Cy dyes can be sensitive to their local environment and conjugation state. For instance, Cy5 can exhibit significant quenching when heavily labeling antibodies, whereas Cy3 tends to show enhanced fluorescence upon protein conjugation.[5][9] Cy7, like DiR, emits in the near-infrared and is well-suited for in vivo imaging applications.[7]
This compound: With its absorption maximum in the near-infrared region (~814-818 nm), this dye is suitable for applications requiring deep tissue penetration and minimal autofluorescence.[1][2] Its high molar extinction coefficient indicates efficient light absorption. While less commonly cited in biological literature compared to the "Di" and "Cy" families, its spectral properties position it as a potential candidate for in vivo imaging and other NIR fluorescence applications.
Logical Relationships in Dye Selection
The selection of an appropriate cyanine dye involves considering several factors. The following diagram illustrates a logical workflow for this decision-making process.
References
- 1. Buy this compound | 18300-31-7 [smolecule.com]
- 2. 1,1 -Diethyl-4,4 -dicarbocyanine iodide Dye content 90 18300-31-7 [sigmaaldrich.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,1'-Diethyl-4,4'-dicarbocyanine iodide and DiOC6(3) for Cellular Imaging
In the realm of cellular and molecular biology, fluorescent dyes are indispensable tools for visualizing and quantifying cellular structures and processes. This guide provides a detailed comparison of two commonly used carbocyanine dyes: 1,1'-Diethyl-4,4'-dicarbocyanine iodide and 3,3'-Dihexyloxacarbocyanine iodide, more commonly known as DiOC6(3). This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.
Chemical and Spectral Properties
A fundamental understanding of the chemical and spectral properties of a fluorescent dye is crucial for its effective application. The table below summarizes the key characteristics of this compound and DiOC6(3).
| Property | This compound | DiOC6(3) (3,3'-Dihexyloxacarbocyanine iodide) |
| Molecular Formula | C₂₇H₂₇IN₂ | C₂₉H₃₇IN₂O₂ |
| Molecular Weight | 506.42 g/mol | 572.52 g/mol [1] |
| Appearance | Dark green crystalline powder[2] | Red powder[1] |
| Excitation Maximum (λex) | ~818 nm (in ethanol)[1][3] | ~483 nm[1] |
| Emission Maximum (λem) | Not specified in biological applications | ~501 nm[1] |
| Fluorescence Quantum Yield | 0.033 (in DMSO)[3][4] | Data not readily available |
| Solubility | Soluble in ethanol[2] | Soluble in DMSO or ethanol[1] |
| CAS Number | 18300-31-7 | 53213-82-4[1] |
Performance Comparison: Applications and Specificity
While both dyes belong to the carbocyanine family, their utility in biological research differs significantly. DiOC6(3) is a well-established fluorescent probe for staining intracellular membranes, whereas this compound has seen more limited use in cellular imaging, with broader applications in materials science.
| Feature | This compound | DiOC6(3) |
| Primary Applications | Primarily used as a laser dye and in photonic and optical materials[1]. It has been noted for its ability to bind to nucleic acids and proteins, suggesting potential use in fluorescence microscopy and flow cytometry[1]. | Staining of endoplasmic reticulum (ER) and mitochondria in live and fixed cells[3][4]. Used to study ER dynamics and membrane potential[3]. It can also stain other membranes like the Golgi apparatus and extracellular vesicles at higher concentrations[1]. |
| Mechanism of Action | As a cationic dye, it is likely to accumulate in areas with negative potential, such as the mitochondrial matrix. Its interaction with nucleic acids and proteins is likely driven by electrostatic and hydrophobic interactions[4]. | A lipophilic, cationic dye that accumulates in the lipid bilayers of intracellular membranes. Its accumulation in mitochondria is driven by the mitochondrial membrane potential. At higher concentrations, it stains the ER and other membranous organelles[1]. |
| Specificity | Binds to nucleic acids and proteins, suggesting a lack of high specificity for a single organelle[1]. | Concentration-dependent specificity. At low concentrations, it selectively stains mitochondria. At higher concentrations, it stains the ER and other membranes[1][5]. |
| Photostability | Cyanine dyes, in general, are susceptible to photobleaching. Specific photostability data for this dye in biological imaging is not readily available. | Can be sensitive to light, and prolonged exposure can lead to photodynamic damage in living cells[6]. |
| Toxicity | Detailed cytotoxicity data for cell-based assays is not readily available. | Can be toxic to cells, especially at higher concentrations and with prolonged light exposure, due to photodynamic effects[6]. |
Experimental Protocols
Detailed and validated protocols are essential for reproducible experimental outcomes. Below are representative protocols for the use of DiOC6(3) and a general guideline for this compound.
Protocol 1: Staining of Mitochondria in Live Cells with DiOC6(3)
Materials:
-
DiOC6(3) stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Live cells in suspension or adhered to coverslips
Procedure:
-
Prepare Working Solution: Dilute the DiOC6(3) stock solution to a final working concentration of 1-10 µM in a suitable buffer like PBS. The optimal concentration should be determined experimentally for each cell type[1].
-
Cell Preparation:
-
Suspension Cells: Centrifuge the cell suspension and resuspend the pellet at a density of 1 x 10⁶ cells/mL in the DiOC6(3) working solution[1].
-
Adherent Cells: Wash cells grown on coverslips with warm PBS and then add the DiOC6(3) working solution to cover the cells.
-
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light[6].
-
Washing:
-
Analysis: Analyze the stained cells immediately by fluorescence microscopy or flow cytometry. For flow cytometry, use the conventional FL1 detection channel[1].
Protocol 2: Staining of Endoplasmic Reticulum in Live Cells with DiOC6(3)
This protocol is similar to mitochondrial staining but utilizes a higher concentration of the dye.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Working Solution: Prepare a DiOC6(3) working solution at a higher concentration, typically in the range of 25 µM, though optimization is recommended[6].
-
Cell Preparation, Incubation, and Washing: Follow steps 2-4 from Protocol 1.
-
Analysis: Visualize the stained endoplasmic reticulum using a fluorescence microscope with a standard FITC filter set.
Protocol 3: General Protocol for Cellular Staining with this compound
Given the limited information on its use in cellular imaging, a general starting protocol is suggested. Optimization of dye concentration and incubation time will be critical.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Appropriate buffer (e.g., PBS)
-
Cells of interest
Procedure:
-
Prepare Working Solution: Prepare a series of dilutions of the stock solution in buffer to determine the optimal staining concentration. A starting range of 1-10 µM is suggested.
-
Cell Staining: Incubate the cells with the working solution for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Washing: Wash the cells with fresh buffer or medium to remove unbound dye.
-
Analysis: Observe the cells under a fluorescence microscope using appropriate filters for the near-infrared spectrum or analyze by flow cytometry with a cytometer capable of detecting far-red/near-infrared fluorescence.
Visualizing Experimental Workflows and Concepts
Diagrams can aid in understanding complex processes. The following diagrams, generated using the DOT language, illustrate a typical cell staining workflow and the principle of mitochondrial staining by cationic dyes.
Conclusion
For researchers needing a reliable, green-fluorescent probe for visualizing mitochondria or the endoplasmic reticulum, DiOC6(3) is the clear and recommended choice. For those exploring novel, near-infrared imaging agents, this compound may represent an interesting, albeit less characterized, option.
References
- 1. Buy this compound | 18300-31-7 [smolecule.com]
- 2. This compound | C27H27IN2 | CID 9914155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PhotochemCAD | this compound [photochemcad.com]
- 4. This compound | 18300-31-7 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biocompare.com [biocompare.com]
Alternatives to 1,1'-Diethyl-4,4'-dicarbocyanine iodide for membrane potential
An essential tool for researchers in neuroscience, cell biology, and drug discovery, the measurement of cellular membrane potential provides a window into the physiological state of cells. For years, the lipophilic carbocyanine dye, 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DiD), has been a workhorse for this application. However, the evolving demands of modern research for higher sensitivity, faster response times, and genetic targetability have spurred the development of a diverse array of alternative probes. This guide provides a comprehensive comparison of the leading alternatives to DiD, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal tool for their specific needs.
A Comparative Overview of Membrane Potential Probes
The landscape of membrane potential indicators has expanded significantly, offering a range of tools with distinct advantages and disadvantages. These probes can be broadly categorized into three main classes: slow-response dyes, fast-response dyes, and genetically encoded voltage indicators (GEVIs).
Slow-Response Dyes: These dyes, like the bis-oxonol DiBAC₄(3), function by redistributing across the plasma membrane in response to changes in membrane potential.[1] Depolarization leads to an influx of the anionic dye into the cell, resulting in an increase in fluorescence as it binds to intracellular proteins and membranes.[1] While they offer a large fluorescence change, their response time is on the order of seconds to minutes, making them unsuitable for tracking rapid events like action potentials.[2]
Fast-Response Dyes: This category includes styryl dyes like the ANEPPS series and the more recently developed VoltageFluors (VFs). These probes detect voltage changes through mechanisms that do not require translocation across the membrane, allowing for sub-millisecond response times.[1][3] VoltageFluors, for instance, operate via a Photoinduced Electron Transfer (PeT) mechanism, where changes in the electric field across the membrane modulate the quenching of a fluorophore, leading to rapid and sensitive fluorescence changes.[3]
Fluorescence Resonance Energy Transfer (FRET)-based Sensors: These systems, such as the Voltage Sensor Probes (VSPs), utilize a pair of fluorophores—a donor and an acceptor—to measure membrane potential.[4] The efficiency of energy transfer between the donor and acceptor is dependent on their proximity, which is in turn modulated by the membrane potential.[4] This ratiometric approach offers the advantage of reducing experimental noise from factors like cell number or dye loading variations.[4]
Genetically Encoded Voltage Indicators (GEVIs): GEVIs are proteins that are genetically introduced into cells and report voltage changes through fluorescence.[5] They offer the significant advantage of cell-type-specific targeting.[6] GEVIs have undergone substantial development, with newer versions exhibiting improved brightness, sensitivity, and kinetics, making them increasingly viable alternatives to chemical dyes for in vivo and long-term studies.[5]
Quantitative Performance Comparison
The selection of a membrane potential probe is often dictated by its specific performance characteristics. The following table summarizes key quantitative data for DiD and its leading alternatives.
| Probe/Sensor | Type | Mechanism | ΔF/F per 100 mV | Response Time | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| DiD | Slow-Response | Translocation | ~20-30% | Seconds to minutes | ~644 | ~665 | Large signal change, good for endpoint assays | Slow response, potential toxicity |
| DiBAC₄(3) | Slow-Response | Translocation | ~10-20% | Seconds | ~493 | ~516 | Excluded from mitochondria, good for plasma membrane potential[7] | Slow response, lower sensitivity than some fast dyes |
| Di-4-ANEPPS | Fast-Response | Electrochromic | ~2-10% | Sub-millisecond | ~465 | ~635 | Fast response, suitable for action potentials | Small signal change, phototoxic |
| VoltageFluor (e.g., BeRST 1) | Fast-Response | PeT | >20% | Sub-millisecond | ~587 | ~710 | High sensitivity, fast response, photostable[3] | Newer technology, may require optimization |
| Voltage Sensor Probes (VSP) | FRET | FRET | ~1% per mV | Sub-second | Donor: ~400, Acceptor: ~540 | Donor: ~460, Acceptor: ~580 | Ratiometric readout, high-throughput compatible[4] | Complex two-component system |
| GEVIs (e.g., ArcLight, ASAP series) | Genetically Encoded | Protein conformational change | Variable (e.g., ~35% for ArcLight) | Milliseconds | Variable (e.g., ~488 for ArcLight) | Variable (e.g., ~520 for ArcLight) | Cell-type specific targeting, suitable for in vivo studies[5] | Lower sensitivity than some dyes, requires genetic manipulation |
Experimental Protocols
Protocol 1: Membrane Potential Measurement with DiBAC₄(3)
This protocol describes the use of the slow-response dye DiBAC₄(3) to measure changes in plasma membrane potential in cultured cells.
Materials:
-
DiBAC₄(3) stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured cells grown on glass-bottom dishes or microplates
-
Fluorescence microscope or plate reader with appropriate filters (Excitation: ~490 nm, Emission: ~515 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, replace the culture medium with pre-warmed HBSS.
-
Dye Loading: Prepare a working solution of DiBAC₄(3) in HBSS at a final concentration of 1-10 µM. Remove the HBSS from the cells and add the DiBAC₄(3) loading solution.
-
Incubation: Incubate the cells with the dye for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells once or twice with fresh, pre-warmed HBSS to remove excess dye and reduce background fluorescence.
-
Image Acquisition: Acquire baseline fluorescence images or readings.
-
Stimulation: Add the experimental compound (e.g., ion channel modulator) and acquire images or readings at desired time points to monitor changes in fluorescence. An increase in fluorescence indicates membrane depolarization.
-
Data Analysis: Quantify the change in fluorescence intensity over time relative to the baseline.
Protocol 2: High-Speed Voltage Imaging with a VoltageFluor Dye (e.g., BeRST 1)
This protocol outlines the use of a fast-response VoltageFluor dye for imaging rapid membrane potential changes, such as action potentials, in cultured neurons.
Materials:
-
VoltageFluor stock solution (e.g., 1 mM in DMSO)
-
Physiological saline solution (e.g., Tyrode's solution)
-
Cultured neurons on glass coverslips
-
High-speed fluorescence microscope with a sensitive camera (sCMOS or EMCCD) and appropriate filters (e.g., for BeRST 1: Excitation ~580 nm, Emission >610 nm)
-
Field stimulation electrodes (optional)
Procedure:
-
Cell Preparation: Grow primary neurons or neuronal cell lines on coverslips.
-
Dye Loading: Prepare a loading solution of the VoltageFluor dye in physiological saline at a final concentration of 100-500 nM. Add the loading solution to the cells.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with fresh physiological saline.
-
Imaging: Place the coverslip in an imaging chamber on the microscope stage.
-
High-Speed Acquisition: Using a high frame rate (e.g., 100-1000 Hz), record fluorescence movies of the neurons.
-
Eliciting Activity: If studying evoked activity, stimulate the neurons using field electrodes or by puffing on a stimulating agonist during the recording.
-
Data Analysis: Analyze the recorded movies to detect transient changes in fluorescence that correspond to action potentials. Calculate the fractional fluorescence change (ΔF/F) for individual spikes or trains of spikes.
Protocol 3: Ratiometric Membrane Potential Measurement with a FRET-based Voltage Sensor Probe (VSP)
This protocol describes a ratiometric assay using a Thermo Fisher Scientific Voltage Sensor Probe kit for high-throughput screening applications.
Materials:
-
Voltage Sensor Probes (VSP) Kit (containing CC2-DMPE and DiSBAC₂(3) or DiSBAC₄(3))
-
Physiological buffer
-
Cells cultured in a multi-well plate (e.g., 96- or 384-well)
-
Fluorescence plate reader capable of dual-emission reading (Donor emission: ~460 nm, Acceptor emission: ~580 nm, with excitation at ~400 nm)
Procedure:
-
Cell Plating: Seed cells in the multi-well plate and grow to a confluent monolayer.
-
Dye Loading: Prepare the VSP loading solution according to the manufacturer's protocol. This typically involves diluting the CC2-DMPE and DiSBAC acceptor dye in the physiological buffer.
-
Incubation: Add the loading solution to the cells and incubate for 30-60 minutes at room temperature, protected from light. Do not wash the cells after loading.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence in both the donor and acceptor channels.
-
Compound Addition: Add the test compounds to the wells.
-
Kinetic Reading: Immediately begin kinetic fluorescence readings in both channels to monitor the change in the FRET ratio over time.
-
Data Analysis: Calculate the ratio of acceptor emission to donor emission for each time point. Changes in this ratio reflect changes in membrane potential.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
References
- 1. Imaging Membrane Potential with Two Types of Genetically Encoded Fluorescent Voltage Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imaging Membrane Potential with Two Types of Genetically Encoded Fluorescent Voltage Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically Encoded Voltage Indicators: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20240400622A1 - Genetically encoded voltage indicators and uses thereof - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Fluorescent Dyes for Mitochondrial Analysis: Evaluating 1,1'-Diethyl-4,4'-dicarbocyanine iodide and Established Probes
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial function is paramount. This guide provides a comparative analysis of 1,1'-Diethyl-4,4'-dicarbocyanine iodide against well-established fluorescent dyes—Rhodamine 123, TMRE, and JC-1—for mitochondrial studies. We present a comprehensive overview of their spectral properties, mechanisms of action, and detailed experimental protocols to assist in the selection of the most appropriate tool for your research needs.
Introduction to Mitochondrial Dyes
Mitochondria are central to cellular metabolism and apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. Fluorescent dyes that selectively accumulate in mitochondria and respond to changes in ΔΨm are invaluable tools for studying these processes. An ideal mitochondrial dye should exhibit high specificity, low cytotoxicity, and photostability, with spectral properties that are compatible with common imaging and flow cytometry instrumentation.
This guide evaluates this compound, a cyanine dye, for its suitability in mitochondrial studies and compares it with the performance of widely-used and validated mitochondrial dyes.
Performance Comparison of Mitochondrial Dyes
Our investigation into the properties of this compound reveals a significant lack of data supporting its use in mitochondrial research. While it is a fluorescent dye with a known absorption maximum, its fluorescence emission spectrum, quantum yield in biological buffers, and specificity for mitochondria have not been documented in the scientific literature. Furthermore, no established protocols for its use in live-cell imaging or for measuring mitochondrial membrane potential are available. The dye is noted for its ability to bind to nucleic acids and proteins, suggesting a lack of specificity for mitochondria.[1]
In contrast, Rhodamine 123, TMRE, and JC-1 are extensively characterized and validated for mitochondrial studies. The following table summarizes the key properties of these dyes.
| Feature | This compound | Rhodamine 123 | TMRE (Tetramethylrhodamine, Ethyl Ester) | JC-1 |
| Excitation (nm) | ~818[1] | ~505 | ~549 | ~514 (monomer), ~585 (aggregate) |
| Emission (nm) | Not Reported | ~534[2] | ~573 | ~529 (monomer), ~590 (aggregate) |
| Mechanism | General nucleic acid and protein binding[1] | Accumulates in mitochondria based on ΔΨm[1][2][3][4][5] | Accumulates in mitochondria based on ΔΨm | Forms J-aggregates with red fluorescence in high ΔΨm mitochondria; remains as green fluorescent monomers in low ΔΨm mitochondria (ratiometric)[6] |
| Quantum Yield | Not Reported | Not Reported | Not Reported | Not Reported |
| Common Applications | General fluorescence microscopy, flow cytometry[1] | Mitochondrial membrane potential measurement, flow cytometry[2][4] | Mitochondrial membrane potential measurement in live cells | Ratiometric measurement of mitochondrial membrane potential, apoptosis studies[6] |
| Advantages | - | Well-characterized, bright green fluorescence | Bright red-orange fluorescence, suitable for multiplexing with green probes | Ratiometric measurement minimizes artifacts from dye concentration and cell size |
| Disadvantages | Not validated for mitochondrial studies, unknown emission and specificity | Can be toxic at higher concentrations, sensitive to MDR protein efflux[4] | Can be phototoxic, fluorescence intensity can be affected by dye concentration | Complex spectral properties, can be challenging to analyze |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the validated mitochondrial dyes.
Protocol 1: Measurement of Mitochondrial Membrane Potential using TMRE
Objective: To quantify changes in mitochondrial membrane potential in live cells using the fluorescent dye TMRE.
Materials:
-
TMRE (Tetramethylrhodamine, ethyl ester) stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization (e.g., 10 mM stock in DMSO)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or chambered coverslip) and culture overnight.
-
Dye Loading:
-
Prepare a fresh working solution of TMRE in pre-warmed cell culture medium. The final concentration typically ranges from 25-100 nM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the TMRE working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Image Acquisition/Measurement:
-
After incubation, wash the cells with PBS to remove excess dye.
-
Add fresh, pre-warmed medium.
-
For a positive control, treat a subset of cells with FCCP (final concentration 1-10 µM) for 5-10 minutes to induce mitochondrial depolarization.
-
Measure the fluorescence intensity using a fluorescence microscope (Excitation/Emission: ~549/573 nm) or a fluorescence plate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Protocol 2: Ratiometric Measurement of Mitochondrial Membrane Potential using JC-1
Objective: To assess changes in mitochondrial membrane potential by measuring the ratio of red to green fluorescence of the JC-1 dye.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) stock solution (e.g., 5 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP
-
Flow cytometer or fluorescence microscope with dual-emission detection capabilities
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Dye Loading:
-
Prepare a JC-1 working solution in cell culture medium at a final concentration of 1-5 µM.
-
Remove the medium, wash the cells with PBS, and add the JC-1 working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
For a positive control, treat cells with FCCP to observe the shift from red to green fluorescence.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in fresh medium. Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel (e.g., 525/50 nm) and red fluorescence in the FL2 channel (e.g., 585/42 nm).
-
Fluorescence Microscopy: Wash the cells with PBS and replace with fresh medium. Acquire images in both the green and red channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of these experimental processes, we provide the following diagrams generated using Graphviz.
Caption: Workflow for measuring mitochondrial membrane potential using TMRE.
Caption: Principle of JC-1 dye for ratiometric ΔΨm measurement.
Conclusion
Based on the currently available scientific literature, This compound is not a validated probe for mitochondrial studies. Its lack of specificity and the absence of established protocols for its use in a biological context make it an unsuitable choice for reliable mitochondrial analysis.
For robust and reproducible assessment of mitochondrial membrane potential, researchers are advised to use well-established and thoroughly validated dyes such as Rhodamine 123, TMRE, and JC-1 . The choice among these will depend on the specific experimental requirements, such as the need for ratiometric measurements or compatibility with other fluorescent probes. This guide provides the necessary information to make an informed decision and to design and execute successful experiments for the investigation of mitochondrial function.
References
- 1. Buy this compound | 18300-31-7 [smolecule.com]
- 2. Protocols [moorescancercenter.ucsd.edu]
- 3. PhotochemCAD | this compound [photochemcad.com]
- 4. abcam.cn [abcam.cn]
- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Specificity of 1,1'-Diethyl-4,4'-dicarbocyanine Iodide (DiD): A Comparative Guide to Fluorescent Cell Tracers
For researchers, scientists, and drug development professionals, the precise tracking of cells is paramount to understanding complex biological processes and evaluating the efficacy of novel therapeutics. 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DiD) is a lipophilic carbocyanine dye widely employed for this purpose, prized for its long-wavelength excitation and emission spectra that minimize autofluorescence in in vivo studies. However, the potential for off-target effects and cross-reactivity with cellular components is a critical consideration that can influence experimental outcomes. This guide provides a comprehensive comparison of DiD with alternative cell tracking technologies, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
DiD: Performance and Potential for Cross-Reactivity
DiD integrates into the lipid bilayer of cell membranes, providing a stable and bright fluorescent signal for tracking cells both in vitro and in vivo. Studies have demonstrated its utility in long-term cell tracking, with labeled cells detectable for up to 80 days post-transplantation in some models. While generally considered to have low cytotoxicity, emerging evidence suggests that like other fluorescent dyes, DiD is not biologically inert and can influence cellular properties.
A significant concern with any labeling agent is its potential to interact with cellular machinery, leading to unintended biological consequences. While direct, comprehensive screening of DiD against a wide array of receptors and ion channels is not extensively documented in publicly available literature, data from structurally related compounds offer valuable insights. Brilliant Blue G (BBG), a dye with a similar core structure to DiD, is a known antagonist of the P2X7 receptor, an ATP-gated ion channel. This antagonistic activity is potent enough for BBG to be used as a pharmacological tool to study P2X7 receptor function. This finding strongly suggests that carbocyanine dyes, including DiD, may exhibit cross-reactivity with specific ion channels, potentially altering cellular signaling pathways.
Furthermore, studies on various cell tracing dyes have revealed that their incorporation into the cell membrane can significantly alter cellular mechanics. These changes include increased cell stiffness and adhesion, which could impact processes such as cell migration and differentiation.
Comparison with Alternative Cell Tracking Technologies
The choice of a cell tracking agent depends on the specific experimental requirements, including the need for high specificity, long-term tracking, and minimal perturbation of cellular function. Here, we compare DiD with two primary alternatives: other lipophilic dyes and genetically encoded fluorescent reporters.
| Feature | This compound (DiD) | Other Lipophilic Dyes (e.g., DiR) | Genetically Encoded Reporters (e.g., GFP, mCherry) |
| Labeling Mechanism | Non-covalent insertion into the cell membrane. | Non-covalent insertion into the cell membrane. | Genetic modification to express the fluorescent protein. |
| Specificity | Non-specific labeling of the entire cell membrane. | Non-specific labeling of the entire cell membrane. | Highly specific to the cells expressing the transgene. |
| Potential Cross-Reactivity | Potential for interaction with membrane proteins, such as ion channels (e.g., P2X7R). Can alter cell mechanics. | Similar potential for membrane protein interaction and alteration of cell mechanics. | The expressed protein itself is generally considered inert, but the tag can potentially affect the function of a tagged host protein. |
| Signal Stability | Good for long-term tracking, but can be diluted with cell division and potential for dye transfer to other cells. | Similar to DiD, with variations in photostability and retention depending on the specific dye. | Stable expression in the cell and its progeny. No dye transfer. |
| In Vivo Imaging | Excellent, with near-infrared fluorescence minimizing tissue autofluorescence. | Excellent, also with near-infrared fluorescence. | Dependent on the fluorescent protein's spectral properties. Near-infrared fluorescent proteins are available but may be less bright than organic dyes. |
| Toxicity | Generally low, but can be concentration-dependent. | Generally low, but requires empirical determination. | Generally low to non-toxic. |
Experimental Protocols
Assessment of P2X7 Receptor Cross-Reactivity using a Dye Uptake Assay
This protocol is adapted from methods used to screen for P2X7 receptor antagonists and can be used to assess the potential of DiD to interfere with P2X7 receptor function.
1. Cell Culture:
-
Culture cells known to express the P2X7 receptor (e.g., HEK293 cells stably transfected with P2X7R, or macrophage cell lines like J774).
-
Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
2. Dye Loading and Treatment:
-
Prepare a working solution of a fluorescent dye that is taken up upon P2X7 receptor activation (e.g., YO-PRO-1 or ethidium bromide) in a suitable buffer (e.g., HEPES-buffered saline).
-
Prepare various concentrations of DiD in the same buffer.
-
Wash the cells with the buffer.
-
Add the DiD solutions to the respective wells and incubate for a time similar to a typical DiD labeling protocol.
-
Add the P2X7R agonist, ATP or BzATP, to all wells except for the negative control.
-
Immediately add the dye uptake solution to all wells.
3. Data Acquisition:
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
An increase in fluorescence indicates dye uptake through the activated P2X7R pore.
4. Analysis:
-
Compare the rate and extent of dye uptake in cells treated with DiD to control cells (no DiD).
-
A significant reduction in dye uptake in the presence of DiD would suggest an antagonistic effect on the P2X7 receptor.
Evaluation of Cell Proliferation and Viability after DiD Labeling
1. Cell Labeling:
-
Prepare a stock solution of DiD in a suitable solvent (e.g., DMSO).
-
Resuspend the cells to be labeled in a serum-free medium or PBS.
-
Add the DiD stock solution to the cell suspension to achieve the desired final concentration and incubate.
-
Wash the cells to remove excess dye.
2. Cell Proliferation Assay (e.g., using CFSE):
-
After DiD labeling, label the cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture the cells for several days.
-
Harvest the cells at different time points and analyze by flow cytometry.
-
The progressive halving of CFSE fluorescence with each cell division allows for the quantification of proliferation.
3. Cell Viability Assay (e.g., using Propidium Iodide):
-
At each time point, stain a sample of the DiD-labeled cells with a viability dye such as Propidium Iodide (PI).
-
Analyze the cells by flow cytometry. PI will only enter and stain cells with compromised membranes (non-viable cells).
4. Analysis:
-
Compare the proliferation rate and viability of DiD-labeled cells to unlabeled control cells.
-
Significant differences would indicate cytotoxicity or cytostatic effects of the DiD labeling procedure.
Visualizing Experimental Workflows
Workflow for Assessing DiD Cross-Reactivity
Investigating DiD's Impact on a Signaling Pathway
Conclusion
This compound (DiD) remains a valuable tool for in vivo cell tracking due to its favorable spectral properties. However, researchers must be cognizant of its potential for cross-reactivity and off-target effects. The evidence from structurally similar dyes suggests a tangible risk of interaction with membrane proteins like the P2X7 receptor, which could have significant implications for studies in immunology, neuroscience, and cancer biology where this receptor plays a crucial role. Furthermore, the impact of membrane-intercalating dyes on cellular mechanics should not be overlooked.
For experiments demanding the highest degree of specificity and minimal cellular perturbation, genetically encoded reporters such as GFP and its spectral variants are the superior choice, despite the initial investment in generating transgenic cell lines or animals. When the use of a fluorescent dye is necessary, careful validation is crucial. This includes assessing not only the viability and proliferation of labeled cells but also key functional readouts relevant to the biological question at hand. By understanding the limitations of each cell tracking method and performing appropriate control experiments, researchers can ensure the integrity and reliability of their findings.
A Comparative Guide to Mitochondrial Membrane Potential Probes: 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide (DiIC1(5)) vs. JC-1
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of apoptosis, drug toxicity, and various pathologies. This guide provides a detailed comparison of two commonly used fluorescent probes for measuring ΔΨm: 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide (DiIC1(5)) and the ratiometric dye, JC-1. This comparison is intended to assist researchers in selecting the most appropriate probe for their experimental needs, with a focus on the inherent advantages of a ratiometric approach.
Principle of Mitochondrial Membrane Potential Measurement
Both DiIC1(5) and JC-1 are lipophilic, cationic dyes that accumulate in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential. In healthy, non-apoptotic cells, the energized mitochondria exhibit a high membrane potential, leading to the accumulation of these dyes.[1] A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress.[2]
DiIC1(5) is a single-emission cyanine dye.[3] Its fluorescence intensity within the mitochondria is directly proportional to the ΔΨm. A decrease in mitochondrial membrane potential results in a reduced accumulation of the dye and consequently, a decrease in fluorescence intensity.
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a unique ratiometric dye.[1][4] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[1][5] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[1][5] This dual-emission property allows for a ratiometric analysis of the red to green fluorescence intensity, providing a more reliable and internally controlled measure of mitochondrial health.[1][6]
Key Advantages of JC-1 over DiIC1(5)
The primary advantage of JC-1 lies in its ratiometric nature, which offers several benefits over single-wavelength dyes like DiIC1(5):
-
Internal Control: The ratio of red to green fluorescence is largely independent of factors that can affect single-wavelength measurements, such as dye concentration, cell number, and instrument settings.[6] This provides a more robust and reproducible assessment of ΔΨm.
-
Clear Distinction Between Healthy and Apoptotic Cells: The distinct shift from red to green fluorescence provides a clear and qualitative visual indicator of mitochondrial depolarization, which is particularly useful in fluorescence microscopy.[1]
-
Semi-Quantitative Analysis: The red/green fluorescence ratio allows for a semi-quantitative analysis of the mitochondrial membrane potential, enabling researchers to assess the degree of depolarization across a cell population.[1][7]
Quantitative Data Comparison
| Feature | 1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide (DiIC1(5)) | JC-1 |
| Detection Method | Single-wavelength fluorescence intensity | Ratiometric (dual-wavelength) |
| Excitation/Emission (approx.) | 638 nm / 658 nm[3] | Monomer: 514 nm / 529 nm; J-aggregates: 585 nm / 590 nm[6] |
| Indication of Depolarization | Decrease in fluorescence intensity[3] | Shift from red to green fluorescence (decrease in red/green ratio)[1] |
| Internal Control | No | Yes (ratiometric measurement)[6] |
| Susceptibility to Artifacts | Sensitive to variations in dye loading, cell number, and instrument settings | Less sensitive due to ratiometric analysis[6] |
Experimental Protocols
General Considerations
-
Cell Preparation: Cells should be cultured to a desired confluency and can be either adherent or in suspension.
-
Positive Control: A mitochondrial uncoupler such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) should be used to induce mitochondrial depolarization and validate the assay.[3]
-
Instrumentation: A fluorescence microscope, flow cytometer, or fluorescence plate reader equipped with the appropriate filters/lasers for each dye is required.
Staining Protocol for Flow Cytometry
DiIC1(5) Staining:
-
Harvest and wash cells, then resuspend in warm buffer or media at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Add DiIC1(5) stock solution to a final concentration of around 50 nM.[3]
-
For a positive control, add CCCP to a final concentration of 50 µM to a separate tube.[3]
-
Incubate cells at 37°C for 15-30 minutes, protected from light.[3]
-
Analyze cells by flow cytometry using an excitation of ~633 nm and far-red emission filters.[3]
JC-1 Staining:
-
Harvest and wash cells, then resuspend in warm buffer or media at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Add JC-1 stock solution to a final concentration of 2 µM.[1]
-
For a positive control, add CCCP to a final concentration of 50 µM to a separate tube and incubate for 5 minutes at 37°C.[1]
-
Incubate cells with JC-1 at 37°C for 15-30 minutes in a 5% CO2 incubator, protected from light.[1]
-
Wash the cells with warm buffer.[1]
-
Analyze cells by flow cytometry using a 488 nm excitation laser. Detect green fluorescence (monomers) in the FL1 channel (~530 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).[1]
Staining Protocol for Fluorescence Microscopy
DiIC1(5) Staining:
-
Grow cells on coverslips or in imaging dishes.
-
Replace the culture medium with a warm buffer containing DiIC1(5) at a final concentration of approximately 50 nM.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells with warm buffer.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Alexa Fluor 633 (or similar far-red dyes).
JC-1 Staining:
-
Grow cells on coverslips or in imaging dishes.
-
Replace the culture medium with a warm buffer containing JC-1 at a final concentration of 2 µM.
-
Incubate at 37°C for 15-30 minutes in a 5% CO2 incubator, protected from light.
-
Wash the cells with warm buffer.
-
Image the cells using a fluorescence microscope with dual-bandpass filters to simultaneously visualize both green (~530 nm) and red (~590 nm) fluorescence.[1]
Visualizations
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. himedialabs.com [himedialabs.com]
- 3. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to Quantitative Analysis Using 1,1'-Diethyl-4,4'-dicarbocyanine Iodide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative cellular analysis, the selection of appropriate fluorescent probes is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of 1,1'-Diethyl-4,4'-dicarbocyanine iodide, a lipophilic cationic dye, with its commonly used alternatives for the quantitative assessment of biological phenomena, particularly mitochondrial membrane potential. This guide is intended to assist researchers in making informed decisions for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a member of the cyanine dye family, characterized by its long polymethine chain which dictates its absorption and emission in the near-infrared (NIR) region of the spectrum. This property makes it a valuable tool for various biological applications, including fluorescence microscopy and flow cytometry, where it is often employed to bind to nucleic acids and proteins. Its strong light absorption in the NIR region is a key attribute for its use in advanced materials and photonic sciences.
Comparative Analysis of Fluorescent Probes
The selection of a fluorescent probe for quantitative analysis is often a trade-off between various performance characteristics. This section provides a comparative overview of this compound and its principal alternatives for monitoring mitochondrial membrane potential, a key indicator of cell health and apoptosis.
Table 1: Spectral and Performance Characteristics of Selected Fluorescent Probes
| Feature | This compound | JC-1 | DiOC6(3) | Indocyanine Green (ICG) | IR-820 |
| Excitation Max (nm) | ~818 | Monomer: ~514; J-aggregate: ~585 | ~484 | ~800 | ~710 |
| Emission Max (nm) | Not readily available | Monomer: ~529; J-aggregate: ~590 | ~501 | Not specified for this application | ~820 |
| Quantum Yield | Not readily available | Varies with aggregation state | Not readily available | Low | Lower than ICG |
| Photostability | Not readily available | Moderate | Low | Low | Higher than ICG |
| Primary Application | General fluorescent staining, NIR imaging | Mitochondrial membrane potential | Mitochondrial membrane potential, ER staining | In vivo imaging, angiography | In vivo imaging, photothermal therapy |
| Mechanism | Accumulates in polarized mitochondria | Forms J-aggregates in healthy mitochondria (red), monomers in depolarized mitochondria (green) | Accumulates in polarized mitochondria | Binds to plasma proteins, remains intravascular | Similar to ICG, with improved stability |
| Advantages | NIR emission may reduce background fluorescence | Ratiometric measurement reduces artifacts | Sensitive to changes in membrane potential | Clinically approved, deep tissue penetration | Improved stability over ICG |
| Disadvantages | Limited data on quantitative performance for mitochondrial potential | Can be toxic to cells, complex analysis | Photobleaches quickly, can be toxic | Short circulation half-life, low water stability | Lower fluorescence quantum yield than ICG |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable quantitative data. This section outlines a general protocol for assessing mitochondrial membrane potential using fluorescent probes via flow cytometry.
General Protocol for Mitochondrial Membrane Potential Assessment by Flow Cytometry
This protocol provides a framework for staining cells with a lipophilic cationic dye to measure changes in mitochondrial membrane potential. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Materials:
-
Fluorescent dye stock solution (e.g., this compound, JC-1, or DiOC6(3))
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest cells and wash once with PBS.
-
Resuspend cells in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Preparation:
-
Prepare a stock solution of the fluorescent dye in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed cell culture medium. Protect from light.
-
-
Cell Staining:
-
Add the diluted dye working solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing (Optional but Recommended):
-
After incubation, centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of PBS or cell culture medium.
-
Centrifuge again and discard the supernatant.
-
-
Resuspension and Viability Staining:
-
Resuspend the final cell pellet in 300-500 µL of PBS or an appropriate buffer for flow cytometry.
-
Add a viability dye such as Propidium Iodide (PI) to distinguish between live and dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using the appropriate laser lines and emission filters for the chosen dye.
-
Gate on the live cell population based on forward and side scatter and the viability dye signal.
-
Record the fluorescence intensity of the mitochondrial membrane potential probe. For ratiometric dyes like JC-1, record signals in both the green and red channels.
-
Mandatory Visualizations
Signaling Pathway: Intrinsic Apoptosis
The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. A key event in this pathway is the loss of mitochondrial membrane potential (ΔΨm), which can be monitored using fluorescent probes like this compound.
Caption: Intrinsic apoptosis pathway highlighting mitochondrial membrane potential loss.
Experimental Workflow: Mitochondrial Membrane Potential Assessment
The following diagram illustrates a typical workflow for the quantitative analysis of mitochondrial membrane potential using a fluorescent probe and flow cytometry.
Caption: Experimental workflow for quantitative mitochondrial membrane potential analysis.
A Comparative Guide to the Reproducibility of 1,1'-Diethyl-4,4'-dicarbocyanine iodide Measurements for Researchers
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount. In fluorescence-based assays, the choice of a fluorescent probe can significantly impact the reliability and consistency of results. This guide provides a comparative analysis of the reproducibility of measurements obtained with 1,1'-Diethyl-4,4'-dicarbocyanine iodide and its widely used alternatives, Cy3 and Cy5.
This publication objectively compares the performance of this compound, a near-infrared fluorescent dye, with the popular cyanine dyes Cy3 and Cy5. The focus is on the key parameters that influence experimental reproducibility, including photophysical properties and photostability. The information presented is intended to assist researchers in selecting the most appropriate fluorescent probe for their specific application, thereby enhancing the reliability and consistency of their findings.
Photophysical Properties: A Quantitative Comparison
The intrinsic photophysical properties of a fluorescent dye are fundamental to the intensity and stability of its signal. The following table summarizes the key parameters for this compound, Cy3, and Cy5.
| Property | This compound | Cy3 | Cy5 |
| Absorption Maximum (λabs) | 818 nm (in ethanol)[1] | ~550 nm (in PBS) | ~649 nm (in PBS) |
| Molar Absorptivity (ε) | 213,000 M-1cm-1 (at 818 nm in ethanol)[1] | 150,000 M-1cm-1 (at 550 nm) | 250,000 M-1cm-1 (at 649 nm) |
| Emission Maximum (λem) | Not explicitly found | ~570 nm (in PBS) | ~670 nm (in PBS) |
| Quantum Yield (Φ) | 0.033 (in DMSO)[1] | 0.15 (in PBS) | 0.27 (in PBS) |
| Solvent | Ethanol/DMSO | Phosphate-Buffered Saline (PBS) | Phosphate-Buffered Saline (PBS) |
Note: The photophysical properties of dyes can be highly dependent on their local environment, including the solvent, pH, and conjugation to biomolecules. The data presented here are for the dyes in the specified solvents and may differ under other experimental conditions.
Factors Influencing Measurement Reproducibility
Several factors can contribute to the variability of fluorescence measurements, impacting the reproducibility of experimental results. Understanding and controlling these factors is crucial for obtaining reliable data.
Caption: Factors influencing the reproducibility of fluorescence measurements.
Experimental Protocol for Assessing Reproducibility of Fluorescence Measurements
To ensure a fair and accurate comparison of the reproducibility of measurements for this compound, Cy3, and Cy5, a standardized experimental protocol is essential. The following protocol outlines a method for assessing photostability, a critical factor in measurement reproducibility.
Objective: To quantify and compare the photostability of this compound, Cy3, and Cy5 under continuous illumination.
Materials:
-
This compound, Cy3, and Cy5 stock solutions (e.g., 1 mM in DMSO)
-
Appropriate solvent for dilution (e.g., ethanol for this compound, PBS for Cy3 and Cy5)
-
Spectrofluorometer with a temperature-controlled sample holder and a stable light source (e.g., Xenon arc lamp)
-
Quartz cuvettes (1 cm path length)
-
Pipettes and tips
-
Timer
Procedure:
-
Sample Preparation:
-
Prepare working solutions of each dye at a concentration that gives an absorbance of approximately 0.05 at their respective absorption maxima in the chosen solvent. This ensures that the measurements are within the linear range of the detector and minimizes inner filter effects.
-
Prepare a blank sample containing only the solvent for each dye.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the light source to stabilize for at least 30 minutes.
-
Set the excitation and emission wavelengths for each dye according to their spectral properties (see table above).
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Set the temperature of the sample holder to a constant value (e.g., 25°C).
-
-
Measurement Protocol:
-
Place the cuvette with the blank solution in the sample holder and record a blank measurement.
-
Replace the blank with the cuvette containing the dye solution.
-
Record the initial fluorescence intensity (F0) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a total duration of at least 15 minutes, or until the fluorescence intensity has significantly decreased.
-
Repeat the measurement for each of the three dyes, ensuring identical instrument settings and illumination conditions.
-
Perform at least three independent measurements for each dye to assess the variability of the photobleaching process.
-
-
Data Analysis:
-
Subtract the blank measurement from each of the dye fluorescence measurements.
-
Normalize the fluorescence intensity at each time point (Ft) to the initial fluorescence intensity (F0) by calculating Ft/F0.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Fit the photobleaching data to an appropriate model (e.g., a single or double exponential decay) to determine the photobleaching rate constant(s) for each dye.
-
Calculate the mean and standard deviation of the photobleaching rate constants from the replicate measurements for each dye.
-
Compare the photobleaching rates and their variability among the three dyes. A lower rate constant and smaller standard deviation indicate higher photostability and better measurement reproducibility.
-
Caption: Experimental workflow for assessing the reproducibility of fluorescence measurements.
Discussion and Conclusion
The selection of a fluorescent dye should be based on a careful consideration of its photophysical properties and its stability under the specific experimental conditions. While Cy3 and Cy5 are well-established and widely used fluorescent probes with relatively high quantum yields, their photostability can be a concern in experiments requiring prolonged or intense illumination.[2] Strategies to improve their photostability, such as the use of antifading agents, are often necessary.[2]
This compound offers the advantage of near-infrared excitation and emission, which can reduce background fluorescence from biological samples. However, its quantum yield in DMSO is significantly lower than that of Cy3 and Cy5 in aqueous buffers.[1] This lower quantum yield may necessitate higher excitation power or more sensitive detection systems to achieve a comparable signal-to-noise ratio, which in turn could exacerbate photobleaching.
Ultimately, the choice between these dyes will depend on the specific requirements of the experiment. For applications where high sensitivity is critical and illumination times can be minimized, Cy3 and Cy5 may be suitable choices, provided that measures are taken to mitigate photobleaching. For experiments in the near-infrared range or where autofluorescence is a significant issue, this compound could be a valuable alternative, although its lower quantum yield and potential for photobleaching should be carefully considered and characterized.
By following a standardized protocol for assessing reproducibility, researchers can make informed decisions about the most appropriate fluorescent probe for their studies, leading to more reliable and consistent experimental outcomes.
References
A Comparative Guide to Fluorescent Probes for Mitochondrial Membrane Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,1'-Diethyl-4,4'-dicarbocyanine iodide and other common fluorescent probes used to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cell viability. This document is intended to assist researchers in selecting the appropriate fluorescent probe for their specific experimental needs.
Introduction to Mitochondrial Membrane Potential Probes
Mitochondria play a crucial role in cellular energy metabolism, and their dysfunction is implicated in a wide range of diseases. The mitochondrial membrane potential is generated by the electron transport chain and is a vital component of oxidative phosphorylation. A decrease in ΔΨm is an early hallmark of apoptosis (programmed cell death). Fluorescent probes that accumulate in the mitochondria in a potential-dependent manner are invaluable tools for studying mitochondrial function and cell health.
This guide focuses on the comparison of this compound with two widely used fluorescent probes for ΔΨm assessment: JC-1 and Tetramethylrhodamine, Ethyl Ester (TMRE).
Comparison of Fluorescent Probes
Spectral Properties
The selection of a fluorescent probe is critically dependent on its spectral properties and compatibility with available instrumentation. The following table summarizes the key spectral characteristics of this compound, JC-1, and TMRE.
| Fluorescent Probe | Excitation Maximum (nm) | Emission Maximum (nm) | Color | Key Features |
| This compound | ~818 | Not consistently reported | Near-Infrared | Strong absorption in the near-infrared region, potentially reducing background fluorescence from biological samples. |
| JC-1 (monomer) | ~490[1] | ~527[2] | Green | In apoptotic cells with low ΔΨm, JC-1 exists as monomers and fluoresces green.[2] |
| JC-1 (J-aggregates) | ~585[3] | ~590-596[1][2] | Red/Orange | In healthy cells with high ΔΨm, JC-1 forms J-aggregates and fluoresces red/orange.[2] The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential. |
| TMRE | ~549-552[4][5] | ~574-575[4][5][6] | Red-Orange | A cell-permeant, positively-charged dye that accumulates in active mitochondria.[7][8] Depolarized mitochondria fail to sequester TMRE, leading to a decrease in fluorescence.[7] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for using JC-1 and TMRE, and a hypothetical protocol for this compound based on its properties as a cationic cyanine dye.
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is adapted from established methods for JC-1 staining.[9]
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or other uncoupler (positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable culture vessel.
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator.
-
-
Positive Control (Optional): Treat a separate sample of cells with an uncoupling agent like CCCP (e.g., 50 µM for 10-15 minutes) prior to or during JC-1 staining to induce mitochondrial depolarization.
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells using filters for green (monomers) and red (J-aggregates) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show increased green fluorescence.
-
Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Detect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel. The ratio of red to green fluorescence intensity is indicative of the mitochondrial membrane potential.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRE
This protocol is based on standard procedures for TMRE staining.[8][10][11]
Materials:
-
TMRE dye
-
Cell culture medium
-
PBS
-
CCCP or other uncoupler (positive control)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed cell culture medium (typically in the nanomolar range, e.g., 20-200 nM).
-
Remove the culture medium and add the TMRE staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Positive Control (Optional): Treat cells with an uncoupler like CCCP to observe the loss of TMRE fluorescence from mitochondria.
-
Washing: Wash the cells with warm PBS.
-
Analysis:
-
Fluorescence Microscopy/Plate Reader: Measure the fluorescence intensity using an appropriate filter set (Ex/Em ~549/575 nm).
-
Flow Cytometry: Analyze the cells using the PE channel. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Protocol 3: Hypothetical Protocol for Assessment of Mitochondrial Membrane Potential using this compound
Disclaimer: This is a hypothetical protocol based on the known properties of cyanine dyes. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
DMSO for stock solution
-
Cell culture medium
-
PBS
-
CCCP or other uncoupler (positive control)
-
Fluorescence microscope or flow cytometer with near-infrared detection capabilities
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining:
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (optimization required, likely in the nanomolar to low micromolar range).
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C.
-
-
Positive Control (Optional): Treat cells with an uncoupler to validate the potential-dependent staining.
-
Washing: Wash the cells with warm PBS.
-
Analysis:
-
Fluorescence Microscopy/Flow Cytometry: Use appropriate near-infrared laser lines for excitation (around 800 nm) and corresponding emission filters. A decrease in fluorescence intensity in treated cells compared to control cells would indicate mitochondrial depolarization.
-
Visualizations
Signaling Pathway of Apoptosis
The intrinsic pathway of apoptosis is closely linked to mitochondrial integrity. A loss of mitochondrial membrane potential is a key event in this pathway.
Caption: Intrinsic pathway of apoptosis.
Experimental Workflow for Comparing Fluorescent Probes
A generalized workflow for comparing the performance of different fluorescent probes for mitochondrial membrane potential analysis.
Caption: Workflow for probe comparison.
Conclusion and Future Directions
The choice of a fluorescent probe for assessing mitochondrial membrane potential depends on the specific experimental goals and available instrumentation. JC-1 offers a ratiometric analysis, which can be advantageous for minimizing artifacts from variations in cell number or probe loading. TMRE is a reliable single-wavelength probe suitable for quantitative measurements of changes in ΔΨm.
This compound, with its near-infrared spectral properties, holds promise for in vivo imaging and for experiments where autofluorescence is a concern. However, there is a clear need for further research to establish standardized protocols for its use in mitochondrial membrane potential assays and to perform direct, quantitative comparisons with existing probes. The lack of published, peer-reviewed data directly comparing its performance with established dyes like JC-1 and TMRE for this application is a significant limitation. Future studies should focus on head-to-head comparisons of these probes, evaluating parameters such as signal-to-noise ratio, photostability, and cytotoxicity to provide a comprehensive guide for researchers.
References
- 1. JC-1 | Cell Signaling Technology [awsprod-cellsignal.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Spectrum [TMRE (Tetramethylrhodamine ethyl ester)] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. lancaster.sc.edu [lancaster.sc.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the Calibration of 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DiI) Fluorescence Signal for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent membrane probe 1,1'-Diethyl-4,4'-dicarbocyanine iodide (DiI) with other commonly used lipophilic carbocyanine dyes. It includes a detailed protocol for the calibration of the DiI fluorescence signal, essential for quantitative fluorescence microscopy and reliable experimental outcomes. The information presented is intended to assist researchers in selecting the appropriate fluorescent probe and in performing accurate and reproducible fluorescence measurements.
Performance Comparison of Lipophilic Carbocyanine Dyes
The selection of a fluorescent membrane probe is critical for the success of cellular imaging experiments. Factors such as brightness (a product of molar extinction coefficient and quantum yield), photostability, and spectral properties must be considered in the context of the specific application. While DiI is a widely used and well-characterized probe, several alternatives offer advantages in certain experimental settings.
| Property | DiO (DiOC18(3)) | DiI (DiIC18(3)) | DiD (DiIC18(5)) | DiR (DiIC18(7)) |
| Excitation Max (nm) | ~484 | ~549 | ~644 | ~748 |
| Emission Max (nm) | ~501 | ~565 | ~663 | ~780 |
| Fluorescence Color | Green | Orange-Red | Far-Red | Near-Infrared |
| Quantum Yield | Moderate | Modest (~0.07 in methanol)[1] | Much larger than DiI[1] | - |
| Relative Brightness | Good | Good | Very Good | - |
| Photostability | Good | Exceptionally photostable[1] | More photostable than DiI | - |
| Molar Extinction Coefficient (ε) | Very large | Very large | Somewhat larger than DiI[1] | - |
| Fluorescence Lifetime (τ) | ~1 ns in lipid environments[1] | ~1 ns in lipid environments[1] | Short | Short |
Note on Derivatives: Several derivatives of these dyes have been developed to enhance specific properties. For example, sulfophenyl derivatives of DiI (SP-DiI) have been reported to have approximately fivefold higher quantum yields than DiI in phospholipid model membranes[1]. Another derivative, 5,5′-Ph2-DiIC18(3), is noted to be significantly more fluorescent with a higher quantum yield.
Experimental Protocols
Accurate and reproducible fluorescence measurements hinge on proper calibration of the fluorescence signal. The following protocols provide a step-by-step guide for staining cells with DiI and for calibrating the fluorescence signal using a fluorescence microscope.
Protocol 1: Staining Cells with DiI
This protocol describes the general procedure for staining live cells in suspension or as adherent cultures.
Materials:
-
This compound (DiI)
-
Dimethylsulfoxide (DMSO) or ethanol
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells of interest
Procedure:
-
Prepare a DiI stock solution: Dissolve DiI in DMSO or ethanol to a final concentration of 1-5 mM.
-
Prepare a DiI working solution: Dilute the stock solution in cell culture medium or a suitable buffer to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
Cell Staining (Suspension Cells): a. Pellet the cells by centrifugation. b. Resuspend the cells in the DiI working solution at a density of approximately 1 x 106 cells/mL. c. Incubate for 5-20 minutes at 37°C, protected from light. d. Pellet the cells again and wash with fresh medium or buffer to remove excess dye. e. Resuspend the cells in fresh medium or buffer for imaging.
-
Cell Staining (Adherent Cells): a. Grow cells on coverslips or in imaging dishes. b. Remove the culture medium and wash the cells with PBS. c. Add the DiI working solution to the cells and incubate for 5-20 minutes at 37°C, protected from light. d. Remove the staining solution and wash the cells gently with fresh medium or buffer. e. Add fresh medium or buffer to the cells for imaging.
Protocol 2: Calibration of DiI Fluorescence Signal
This protocol outlines the steps for calibrating a fluorescence microscope to obtain quantitative data from DiI-stained samples.
Materials:
-
Fluorescence microscope with appropriate filter sets for DiI (e.g., TRITC filter set)
-
Digital camera for image acquisition
-
Image analysis software (e.g., ImageJ/Fiji)
-
Fluorescent microspheres (beads) with a known quantum yield and spectral properties similar to DiI (optional, for absolute intensity calibration)
-
DiI-stained cells (from Protocol 1)
-
Unstained control cells
Procedure:
-
Köhler Illumination Setup: Ensure the microscope is properly aligned for Köhler illumination to provide even illumination across the field of view.
-
Determine Background Fluorescence: a. Acquire an image of a field of view containing no cells (blank field). b. Acquire an image of unstained control cells using the same acquisition settings as for the stained cells. c. In the image analysis software, measure the mean intensity of the blank field and the unstained cells. This will serve as the background signal to be subtracted from the DiI fluorescence measurements.
-
Correct for Uneven Illumination (Shading Correction): a. Acquire an image of a uniformly fluorescent specimen (e.g., a solution of DiI or a fluorescent plastic slide). b. Create a shading correction image (flat-field correction) by normalizing this image. c. Divide the images of your DiI-stained cells by the shading correction image to correct for uneven illumination.
-
Measure DiI Fluorescence Intensity: a. Acquire images of the DiI-stained cells using consistent acquisition parameters (e.g., exposure time, gain, laser power). Avoid saturation of the detector. b. In the image analysis software, define regions of interest (ROIs) around the cells or specific cellular compartments. c. Measure the mean fluorescence intensity within the ROIs.
-
Calibrate the Signal: a. Relative Quantification: Subtract the average background intensity from the measured mean fluorescence intensity of the stained cells. The resulting value represents the relative fluorescence intensity. b. Absolute Quantification (Optional): If fluorescent microspheres of known brightness are used, a calibration curve can be generated by imaging the beads under the same conditions and plotting their known fluorescence against the measured intensity. This allows for the conversion of arbitrary intensity units to a more absolute measure of fluorescence.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
References
Safety Operating Guide
Proper Disposal of 1,1'-Diethyl-4,4'-dicarbocyanine iodide: A Guide for Laboratory Professionals
Essential safety and logistical information for the handling and disposal of 1,1'-Diethyl-4,4'-dicarbocyanine iodide, ensuring operational integrity and laboratory safety.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous nature. This guide provides a procedural, step-by-step plan for its safe disposal, in line with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[1]
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The standard and safest method for the disposal of this compound is to treat it as hazardous waste. In-laboratory chemical neutralization is not recommended without a validated and peer-reviewed protocol specific to this compound.
-
Waste Segregation and Collection:
-
Solid Waste: Carefully sweep or scoop any solid this compound to avoid creating dust. Place the solid waste into a dedicated, properly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste (Solutions): All solutions containing this dye must be collected in a designated, leak-proof, and chemically compatible hazardous waste container. Do not pour any solutions containing this chemical down the drain.
-
Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, weighing paper, and used gloves, must be disposed of as solid hazardous waste.
-
-
Container Labeling and Storage:
-
The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste."
-
The container must be kept securely sealed at all times, except when adding waste.
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Follow all institutional and local regulations for the documentation and handover of hazardous waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₇H₂₇IN₂ |
| Molecular Weight | 506.42 g/mol |
| Physical Form | Solid |
| Incompatible Materials | Strong oxidizing agents[1] |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision pathway for this compound.
References
Personal protective equipment for handling 1,1'-Diethyl-4,4'-dicarbocyanine iodide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 1,1'-Diethyl-4,4'-dicarbocyanine iodide, a cyanine dye that requires careful handling due to its potential hazards. Adherence to these procedural steps is critical for laboratory safety and operational integrity.
Hazard Identification and First Aid
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause serious eye irritation and skin irritation.[1][2] In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove all contaminated clothing and shoes. Seek immediate medical attention.[2][3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Call a physician immediately.[1][2][3] |
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary barrier against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Requirements | Standards/Regulations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may also be necessary.[1][2][4] | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., PVC, nitrile, or neoprene) and clothing to prevent skin exposure. A lab coat or chemical-resistant apron is recommended.[1][2][5][6] | Regulation (EU) 2016/425 and the standard EN 374.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with a particulates filter conforming to EN 143 is recommended.[1] | NIOSH/MSHA or European Standard EN 149.[1] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to minimize risk and environmental contamination.
Handling and Storage:
-
Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[2][7]
-
Use with adequate ventilation and provide appropriate exhaust ventilation at places where dust is formed.[2][3][7]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][7]
-
This substance is light-sensitive and should be stored accordingly.[2][3][7]
Spill Management:
-
Minor Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[3]
-
Major Spills: Evacuate personnel to safe areas and move upwind. Wear appropriate PPE, including respiratory protection.[2][5][7] Prevent further leakage or spillage if safe to do so and do not let the product enter drains.[7]
Disposal:
-
Dispose of contaminated waste, including used gloves and clothing, in accordance with applicable local, state, and federal regulations.[2] Sweep up and shovel spilled material into suitable containers for disposal.[1][7]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
